molecular formula C21H41N5O13 B15562472 2-Hydroxybutirosin

2-Hydroxybutirosin

Katalognummer: B15562472
Molekulargewicht: 571.6 g/mol
InChI-Schlüssel: WANVLYOKGTYOJF-NLXFRPMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxybutirosin is a useful research compound. Its molecular formula is C21H41N5O13 and its molecular weight is 571.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H41N5O13

Molekulargewicht

571.6 g/mol

IUPAC-Name

4-amino-N-[(1S,2S,3S,4R,5R,6S)-3-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,6-dihydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H41N5O13/c22-2-1-5(28)19(35)26-10-13(31)8(24)17(38-20-9(25)14(32)11(29)6(3-23)36-20)18(15(10)33)39-21-16(34)12(30)7(4-27)37-21/h5-18,20-21,27-34H,1-4,22-25H2,(H,26,35)/t5?,6-,7-,8+,9-,10+,11-,12-,13+,14-,15+,16-,17-,18-,20-,21+/m1/s1

InChI-Schlüssel

WANVLYOKGTYOJF-NLXFRPMJSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Isolation of 2-Hydroxybutirosin from Microbial Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutirosin, a key component of the butirosin (B1197908) complex of aminoglycoside antibiotics, is distinguished by its (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, which confers resistance to certain bacterial inactivating enzymes. This technical guide provides an in-depth overview of the discovery, microbial biosynthesis, and detailed methodologies for the isolation and purification of this compound from its primary microbial source, Bacillus circulans. The document outlines optimized fermentation strategies, comprehensive extraction and purification protocols, and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.

Discovery and Significance

The discovery of this compound is intrinsically linked to the initial isolation and characterization of the butirosin antibiotic complex from the fermentation broths of Bacillus circulans. First reported in the early 1970s, butirosin was identified as a water-soluble aminoglycosidic antibiotic complex with potent activity against both gram-positive and gram-negative bacteria[1]. Subsequent chromatographic separation of this complex revealed two isomeric components, designated butirosin A and butirosin B. It is within this complex that this compound exists, with the defining structural feature being the (S)-4-amino-2-hydroxybutyrate (AHBA) moiety attached to the 2-deoxystreptamine (B1221613) ring[2]. This unique side chain is crucial as it sterically hinders the action of certain aminoglycoside-modifying enzymes, a common mechanism of bacterial resistance, thus broadening the antibiotic's spectrum of activity.

Microbial Source and Biosynthesis

The primary producer of the butirosin complex, including this compound, is the soil bacterium Bacillus circulans[1][3]. The biosynthesis of butirosin is a complex enzymatic process encoded by a dedicated gene cluster. A key step in the formation of this compound is the synthesis and attachment of the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain to the ribostamycin (B1201364) precursor.

The biosynthetic pathway for the AHBA side chain begins with L-glutamate and involves a series of enzymatic reactions. The butirosin biosynthetic gene cluster in Bacillus circulans contains the necessary genes for this process. The AHBA side chain is transferred from an acyl carrier protein (ACP) to the parent aminoglycoside, ribostamycin, as a γ-glutamylated dipeptide. This transfer is catalyzed by an ACP:aminoglycoside acyltransferase. Subsequently, the protective γ-glutamyl group is cleaved by a γ-glutamyl cyclotransferase to yield the final butirosin molecule.

Butirosin_Biosynthesis Simplified Biosynthetic Pathway of this compound Glucose Glucose DOS 2-Deoxystreptamine (DOS) Glucose->DOS btr gene products Ribostamycin Ribostamycin DOS->Ribostamycin Glycosyltransferases Butirosin_intermediate γ-Glutamyl-Butirosin Ribostamycin->Butirosin_intermediate BtrH (Acyltransferase) L_Glutamate L-Glutamate AHBA_ACP γ-Glutamyl-AHBA-ACP L_Glutamate->AHBA_ACP Multi-step enzymatic synthesis (btr gene products) AHBA_ACP->Butirosin_intermediate Hydroxybutirosin This compound Butirosin_intermediate->Hydroxybutirosin BtrG (Cyclotransferase)

Biosynthesis of this compound.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Bacillus circulans. Optimization of fermentation parameters is critical for maximizing the yield of the butirosin complex.

Culture Media and Conditions

A typical production medium for Bacillus circulans to produce butirosin includes a carbon source, a nitrogen source, and essential minerals. The relationship between butirosin biosynthesis and sporulation in Bacillus circulans has been noted, suggesting that certain nutritional conditions that favor sporulation may also enhance antibiotic production.

Table 1: Example Fermentation Medium for Butirosin Production

ComponentConcentration (g/L)Purpose
Glucose20 - 40Carbon Source
Peptone5 - 10Nitrogen Source
Yeast Extract2 - 5Nitrogen & Growth Factors
(NH₄)₂SO₄2 - 4Nitrogen Source
K₂HPO₄1 - 2Phosphate (B84403) Source & pH Buffer
MgSO₄·7H₂O0.5 - 1Mineral Source
CaCO₃1 - 3pH Buffer

Fermentation Parameters:

  • Temperature: 28-32°C

  • pH: 6.8-7.2 (controlled with CaCO₃ or automated pH control)

  • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)

  • Agitation: 200-300 rpm

  • Fermentation Time: 96-144 hours

Fed-Batch Fermentation Strategy

To achieve higher cell densities and consequently higher butirosin titers, a fed-batch fermentation strategy can be employed. This involves the intermittent or continuous feeding of a concentrated nutrient solution (e.g., glucose and a nitrogen source) to the fermenter. This approach helps to avoid substrate inhibition and catabolite repression, leading to prolonged antibiotic production.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the antibiotic from microbial cells, residual media components, and other impurities.

Isolation_Workflow Isolation and Purification Workflow for this compound Fermentation Fermentation of Bacillus circulans Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Clarified Fermentation Broth (Supernatant) Centrifugation->Supernatant IonExchange Cation-Exchange Chromatography Supernatant->IonExchange Elution Elution with Salt Gradient IonExchange->Elution Desalting Desalting/ Concentration Elution->Desalting RP_HPLC Reversed-Phase HPLC Desalting->RP_HPLC FinalProduct Purified this compound (as part of Butirosin A/B) RP_HPLC->FinalProduct

Purification workflow for this compound.

Experimental Protocols

Step 1: Removal of Biomass

  • Harvest the fermentation broth after the desired incubation period.

  • Separate the microbial cells from the supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C or by microfiltration.

  • Collect the supernatant, which contains the dissolved butirosin complex.

Step 2: Cation-Exchange Chromatography (Capture Step) Butirosin is a basic compound and will be positively charged at neutral to acidic pH. This allows for its capture using a cation-exchange resin.

  • Resin: Use a strong cation-exchange resin such as Dowex 50W-X2 or a similar sulfonated polystyrene resin.

  • Equilibration: Equilibrate the column with a buffer at a pH of 6.0-7.0 (e.g., 50 mM sodium phosphate buffer).

  • Loading: Adjust the pH of the clarified fermentation broth to the equilibration buffer's pH and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound butirosin complex using a linear gradient of a salt solution (e.g., 0.1 to 1.0 M NaCl or NH₄Cl in the equilibration buffer). Collect fractions and monitor for antibiotic activity or by a suitable analytical method.

Step 3: Desalting and Concentration

  • Pool the active fractions from the ion-exchange chromatography step.

  • Remove the high salt concentration and concentrate the antibiotic solution. This can be achieved by techniques such as reverse osmosis, vacuum evaporation, or by using a desalting column (e.g., Sephadex G-25).

Step 4: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step) This step is crucial for separating butirosin A and B and achieving high purity.

  • Column: A preparative C18 column is typically used.

  • Mobile Phase: A gradient of a polar solvent (e.g., water with an ion-pairing agent like trifluoroacetic acid - TFA) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the butirosin isomers. For example, 5% to 40% B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at a low wavelength (e.g., 205-215 nm) as aminoglycosides lack a strong chromophore, or with an evaporative light scattering detector (ELSD).

  • Fraction Collection: Collect the peaks corresponding to butirosin A and B separately.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified butirosin isomers as a powder.

Quantitative Data

The following table presents typical, albeit illustrative, quantitative data for the isolation and purification of the butirosin complex. Actual yields may vary depending on the specific strain and fermentation/purification conditions.

Table 2: Illustrative Purification Table for Butirosin Complex

Purification StepTotal Volume (L)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Broth101,500,000151001
Cation-Exchange Eluate0.51,275,0002558517
Desalted Concentrate0.11,200,0003008020
Preparative HPLC Pool0.05900,0009006060

Conclusion

The discovery of this compound as a component of the butirosin complex from Bacillus circulans has provided a valuable aminoglycoside antibiotic with enhanced properties. The successful production of this antibiotic relies on optimized fermentation processes, while its isolation to high purity is achievable through a multi-step purification strategy involving ion-exchange and reversed-phase chromatography. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of natural product discovery and antibiotic development. Further research into strain improvement and fermentation optimization holds the potential to further increase the yield and cost-effectiveness of this compound production.

References

The Architectural Blueprint of an Antibiotic: A Technical Guide to the Biosynthetic Pathway of 2-Hydroxybutirosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin (B1197908), a member of the aminoglycoside family of antibiotics, is a potent inhibitor of bacterial protein synthesis. Its unique structural feature, the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, confers resistance to several aminoglycoside-modifying enzymes, making it a molecule of significant interest for antimicrobial drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of butirosin, often referred to as 2-hydroxybutirosin due to its characteristic side chain, within its primary producing organism, Bacillus circulans. This document details the genetic and enzymatic machinery responsible for its synthesis, presents available quantitative data, and outlines key experimental protocols for the characterization of this intricate pathway.

The Producing Organism: Bacillus circulans

The primary producer of butirosin is the Gram-positive bacterium, Bacillus circulans. Several strains, including NRRL B-3312 and SANK 72073, have been instrumental in elucidating the antibiotic's biosynthetic pathway. The production of butirosin is often associated with the sporulation phase of the bacterium's life cycle.

The Butirosin Biosynthetic Gene Cluster (btr)

The genetic blueprint for butirosin biosynthesis is encoded within a dedicated gene cluster, designated as btr. This cluster houses the genes encoding all the necessary enzymes for the construction of the butirosin molecule from primary metabolites. The organization of the btr cluster has been extensively studied, revealing a contiguous set of open reading frames (ORFs) responsible for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the appended sugar moieties, and the unique AHBA side chain.

Biosynthetic Pathway of Butirosin

The biosynthesis of butirosin can be conceptually divided into three major stages:

  • Formation of the 2-deoxystreptamine (2-DOS) core.

  • Glycosylation of the 2-DOS core to form ribostamycin (B1201364).

  • Synthesis and attachment of the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain.

Formation of the 2-Deoxystreptamine (2-DOS) Core

The central scaffold of butirosin is the aminocyclitol, 2-deoxystreptamine. Its synthesis initiates from D-glucose-6-phosphate and involves a series of enzymatic transformations:

  • BtrC (2-deoxy-scyllo-inosose synthase): This key enzyme catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959), the first committed intermediate in the pathway.

  • Aminotransferases: Subsequent steps involve two transamination reactions to introduce the two amino groups onto the cyclitol ring.

  • Dehydrogenase (BtrN): A radical SAM dehydrogenase, BtrN, is involved in the oxidation of 2-deoxy-scyllo-inosamine.[1]

Glycosylation of the 2-DOS Core to form Ribostamycin

Following the formation of the 2-DOS core, it is glycosylated to yield ribostamycin, a key intermediate in the butirosin pathway. This process involves the action of specific glycosyltransferases encoded within the btr gene cluster, which attach D-ribose and a 2,6-diaminoglucose moiety to the 2-DOS core.

Synthesis and Attachment of the (S)-4-Amino-2-hydroxybutyrate (AHBA) Side Chain

The defining feature of butirosin is the AHBA side chain, which is synthesized from L-glutamate and attached to the N1 position of the 2-DOS ring of ribostamycin. This sub-pathway is a remarkable example of acyl carrier protein (ACP)-mediated biosynthesis.

The key enzymes and proteins involved are:

  • BtrI (Acyl Carrier Protein): A dedicated ACP that carries the growing AHBA precursor.

  • BtrJ (ATP-dependent ligase): Activates and loads L-glutamate onto BtrI.

  • BtrK (Pyridoxal phosphate-dependent decarboxylase): Catalyzes the decarboxylation of the glutamate (B1630785) moiety.

  • BtrO and BtrV (Monooxygenase system): A two-component flavin-dependent monooxygenase that hydroxylates the precursor at the C2 position.

  • BtrH (Acyltransferase): Transfers the mature, gamma-glutamylated AHBA dipeptide from BtrI to ribostamycin.

  • BtrG (Cyclotransferase): Removes the protective gamma-glutamyl group from the acylated ribostamycin to yield the final butirosin molecule.[2]

Data Presentation

GeneProteinFunction
btrC2-deoxy-scyllo-inosose synthaseCatalyzes the formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate.
btrNRadical SAM dehydrogenaseInvolved in the oxidation of 2-deoxy-scyllo-inosamine.[1]
btrIAcyl Carrier Protein (ACP)Carries the intermediates of the AHBA side chain.
btrJATP-dependent ligaseActivates and attaches L-glutamate to BtrI.
btrKPLP-dependent decarboxylaseDecarboxylates the glutamate moiety attached to BtrI.
btrOMonooxygenase (FAD-dependent)Part of the two-component system that hydroxylates the AHBA precursor.
btrVMonooxygenase (Flavin reductase)Part of the two-component system that hydroxylates the AHBA precursor.
btrHAcyltransferaseTransfers the γ-glutamyl-AHBA dipeptide from BtrI to ribostamycin.
btrGγ-Glutamyl cyclotransferaseRemoves the γ-glutamyl protecting group to yield butirosin.[2]
btrBPutative export proteinImplicated in the export of butirosin from the cell.[3]

Experimental Protocols

The following sections provide generalized methodologies for key experiments used in the study of the butirosin biosynthetic pathway. These protocols are based on commonly employed techniques in the field and should be adapted and optimized for specific laboratory conditions.

Heterologous Expression and Purification of Btr Enzymes

Objective: To produce and purify individual Btr enzymes for in vitro characterization.

Methodology:

  • Gene Cloning: The gene of interest (e.g., btrK) is amplified from B. circulans genomic DNA via PCR and cloned into an appropriate expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag, GST-tag).

  • Transformation: The expression construct is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Protein Expression:

    • A single colony is used to inoculate a starter culture (e.g., 50 mL LB medium with appropriate antibiotic) and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of expression medium (e.g., 1 L Terrific Broth).

    • The culture is grown at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced by the addition of an inducer (e.g., 0.1-1.0 mM IPTG).

    • The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.

  • Cell Lysis:

    • Cells are harvested by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Cells are lysed by sonication or high-pressure homogenization on ice.

    • The cell lysate is clarified by centrifugation (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins) pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole).

    • The target protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).

  • Further Purification (Optional): The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA).

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of a purified Btr enzyme.

Example: BtrH Acyltransferase Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified BtrH enzyme

    • Acyl-BtrI (the AHBA precursor attached to the acyl carrier protein)

    • Ribostamycin (the acceptor substrate)

    • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)

  • Reaction Incubation: The reaction is initiated by the addition of one of the substrates and incubated at a controlled temperature (e.g., 30°C) for a specific time course.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching agent (e.g., methanol (B129727) or formic acid).

  • Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect the formation of acylated ribostamycin.

  • Kinetic Analysis: To determine kinetic parameters (Km and Vmax), the initial reaction velocities are measured at varying concentrations of one substrate while keeping the other substrates at saturating concentrations. The data is then fitted to the Michaelis-Menten equation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Biosynthetic_Pathway_of_Butirosin G6P D-Glucose-6-Phosphate DOI 2-deoxy-scyllo-inosose G6P->DOI BtrC DOS_Core 2-Deoxystreptamine Core DOI->DOS_Core Aminotransferases, BtrN Ribostamycin Ribostamycin DOS_Core->Ribostamycin Glycosyltransferases Acyl_Ribostamycin γ-Glutamyl-AHBA-Ribostamycin Ribostamycin->Acyl_Ribostamycin Butirosin Butirosin L_Glutamate L-Glutamate ACP_Glu BtrI-S-Glutamate L_Glutamate->ACP_Glu BtrJ ACP_GABA BtrI-S-γ-Aminobutyrate ACP_Glu->ACP_GABA BtrK ACP_HABA BtrI-S-2-Hydroxy-γ-aminobutyrate ACP_GABA->ACP_HABA BtrO/V ACP_AHBA BtrI-S-γ-Glutamyl-AHBA ACP_HABA->ACP_AHBA Glutamyl Ligase ACP_AHBA->Acyl_Ribostamycin BtrH Acyl_Ribostamycin->Butirosin BtrG BtrC BtrC Aminotransferases Aminotransferases BtrN BtrN Glycosyltransferases Glycosyltransferases BtrJ BtrJ BtrK BtrK BtrO_V BtrO/V Glutamyl_Ligase Glutamyl Ligase BtrH BtrH BtrG BtrG

Caption: The biosynthetic pathway of butirosin from primary metabolites.

Experimental_Workflow_Enzyme_Characterization cluster_Cloning_Expression Gene Cloning and Protein Expression cluster_Purification Protein Purification cluster_Assay Enzyme Assay and Analysis PCR PCR Amplification of btr Gene Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression and Induction Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity_Chrom Affinity Chromatography Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography (optional) Affinity_Chrom->SEC Purity_Check SDS-PAGE Analysis SEC->Purity_Check Assay_Setup In Vitro Enzyme Assay Setup Purity_Check->Assay_Setup LC_MS LC-MS Analysis of Products Assay_Setup->LC_MS Kinetic_Analysis Kinetic Data Analysis LC_MS->Kinetic_Analysis

Caption: A generalized experimental workflow for the characterization of a Btr enzyme.

Conclusion

The biosynthetic pathway of butirosin in Bacillus circulans is a complex and elegant example of microbial secondary metabolism. The discovery and characterization of the btr gene cluster and its encoded enzymes have not only provided a deep understanding of how this potent antibiotic is assembled but have also opened up avenues for the bioengineering of novel aminoglycoside derivatives. The unique ACP-dependent pathway for the synthesis of the AHBA side chain is a particularly rich area for further investigation and potential exploitation in synthetic biology and drug discovery. The methodologies outlined in this guide provide a framework for researchers to further probe the intricacies of this fascinating biosynthetic pathway and to harness its potential for the development of next-generation antibiotics.

References

An In-Depth Technical Guide to the Mechanism of Action of Butirosin Against Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin (B1197908) is a member of the aminoglycoside class of antibiotics, a group of potent bactericidal agents that primarily target bacterial protein synthesis. Produced by Bacillus circulans, butirosin is a complex of two major components, Butirosin A and Butirosin B, which differ only in the stereochemistry of a pentose (B10789219) moiety.[1] A defining structural feature of butirosin is the presence of an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the deoxystreptamine ring.[2][3] This unique modification plays a critical role in its antibacterial activity and its ability to evade certain bacterial resistance mechanisms. This technical guide provides a comprehensive overview of the mechanism of action of butirosin against bacterial ribosomes, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Targeting the Ribosomal Decoding Center

Like other aminoglycoside antibiotics, butirosin exerts its bactericidal effect by binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary target of butirosin is the 30S ribosomal subunit, specifically the A-site within the 16S ribosomal RNA (rRNA).[4] This binding event disrupts the fidelity of protein translation through several key mechanisms:

  • Induction of Codon Misreading: Binding of butirosin to the A-site stabilizes a conformation of the 16S rRNA that mimics the binding of a cognate aminoacyl-tRNA. This leads to the erroneous incorporation of amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.

  • Inhibition of Translocation: Butirosin can interfere with the movement of the mRNA-tRNA complex from the A-site to the P-site on the ribosome, a crucial step in the elongation phase of protein synthesis. This effectively stalls translation.

  • Disruption of Ribosome Recycling: The binding of aminoglycosides can also inhibit the disassembly of the ribosome after the termination of protein synthesis, thereby reducing the pool of available ribosomes for new rounds of translation.[4]

The (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of butirosin is of particular importance. This moiety provides additional contact points with the ribosome, potentially enhancing binding affinity. Furthermore, it sterically hinders the action of certain aminoglycoside-modifying enzymes, which are a primary mechanism of bacterial resistance.

Quantitative Data

The antibacterial efficacy of butirosin has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

AntibioticBacterial StrainMIC (µg/mL)Reference
ButirosinEscherichia coli1.6 - 6.3
ButirosinStaphylococcus aureus0.2 - 0.8

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of aminoglycoside antibiotics like butirosin.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to determine the binding affinity of an antibiotic to the ribosome.

Principle: This method relies on the retention of ribosome-ligand complexes on a nitrocellulose membrane, while unbound ligands pass through. By using a radiolabeled antibiotic, the amount of bound ligand can be quantified.

Materials:

  • Purified 70S ribosomes from the target bacterium (e.g., E. coli).

  • Radiolabeled butirosin (e.g., [³H]-butirosin).

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).

  • Nitrocellulose filters (0.45 µm pore size).

  • Washing buffer (same as binding buffer).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of purified ribosomes and varying concentrations of radiolabeled butirosin in binding buffer.

  • Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter each reaction mixture through a pre-wetted nitrocellulose filter under gentle vacuum.

  • Wash the filters with cold washing buffer to remove unbound butirosin.

  • Air-dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radiolabeled butirosin using a scintillation counter.

  • Plot the amount of bound butirosin as a function of the free butirosin concentration to determine the dissociation constant (Kd).

In Vitro Translation Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The inhibition of protein synthesis by the antibiotic is measured by the reduction in the reporter signal.

Materials:

  • Cell-free transcription-translation system (e.g., E. coli S30 extract).

  • DNA or mRNA template encoding a reporter protein.

  • Amino acid mixture (including a radiolabeled amino acid like [³⁵S]-methionine if quantifying by autoradiography, or non-radiolabeled for luminescence/fluorescence).

  • Butirosin at various concentrations.

  • Apparatus for detecting the reporter signal (e.g., luminometer, fluorometer, or for gel electrophoresis and autoradiography).

Procedure:

  • Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of butirosin to the reaction mixtures. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Stop the reactions and measure the amount of synthesized reporter protein.

    • For luciferase, add the luciferase substrate and measure luminescence.

    • For fluorescent proteins, measure the fluorescence at the appropriate excitation and emission wavelengths.

    • For radiolabeled proteins, separate the products by SDS-PAGE and visualize by autoradiography.

  • Calculate the percentage of inhibition for each butirosin concentration relative to the no-antibiotic control.

  • Plot the percentage of inhibition against the butirosin concentration to determine the IC₅₀ value (the concentration of antibiotic that inhibits protein synthesis by 50%).

Toeprinting Assay

This assay identifies the specific site of ribosome stalling on an mRNA template caused by an antibiotic.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it terminates, creating a truncated cDNA product called a "toeprint". The size of the toeprint reveals the precise location of the stalled ribosome.

Materials:

  • In vitro translation system.

  • mRNA template of a known sequence.

  • A fluorescently or radioactively labeled DNA primer that is complementary to a region downstream of the start codon of the mRNA.

  • Reverse transcriptase.

  • Deoxynucleotide triphosphates (dNTPs).

  • Butirosin.

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Set up an in vitro translation reaction with the mRNA template.

  • Add butirosin to induce ribosome stalling.

  • Anneal the labeled primer to the mRNA.

  • Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Allow the reverse transcription reaction to proceed.

  • Denature the reaction products and separate them by denaturing PAGE.

  • Visualize the labeled cDNA products. The appearance of a specific truncated product (the toeprint) in the presence of butirosin indicates the site of ribosome stalling.

Visualizations

Mechanism of Action of Butirosin

Butirosin_Mechanism Mechanism of Action of Butirosin on the Bacterial Ribosome cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Inhibition Inhibition Codon_Misreading Codon Misreading 30S_Subunit->Codon_Misreading Translocation_Inhibition Translocation Inhibition 30S_Subunit->Translocation_Inhibition Recycling_Inhibition Ribosome Recycling Inhibition 30S_Subunit->Recycling_Inhibition 50S_Subunit 50S Subunit Butirosin Butirosin Butirosin->30S_Subunit Binds to A-site (16S rRNA) mRNA mRNA tRNA Aminoacyl-tRNA Non_functional_Proteins Synthesis of Non-functional/ Toxic Proteins Codon_Misreading->Non_functional_Proteins Leads to Protein_Synthesis_Stalled Protein Synthesis Arrest Translocation_Inhibition->Protein_Synthesis_Stalled Leads to Reduced_Ribosome_Pool Depletion of Free Ribosomes Recycling_Inhibition->Reduced_Ribosome_Pool Leads to

Caption: Mechanism of Butirosin Action on Bacterial Ribosomes.

Experimental Workflow for Investigating Ribosome-Targeting Antibiotics

Experimental_Workflow Experimental Workflow for Characterizing Ribosome-Targeting Antibiotics Start Start: Isolate and Purify Bacterial Ribosomes Binding_Assay Ribosome Binding Assay (e.g., Nitrocellulose Filter Binding) Start->Binding_Assay Determine Binding Affinity (Kd) Translation_Assay In Vitro Translation Inhibition Assay Start->Translation_Assay Measure Inhibition of Protein Synthesis (IC50) Toeprinting Toeprinting Assay Start->Toeprinting Identify Ribosome Stalling Site Data_Analysis Data Analysis Binding_Assay->Data_Analysis Translation_Assay->Data_Analysis Toeprinting->Data_Analysis Conclusion Determine Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for Studying Ribosome-Targeting Antibiotics.

Conclusion

Butirosin is a potent aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This interaction leads to codon misreading, translocation inhibition, and disruption of ribosome recycling, ultimately resulting in bacterial cell death. The unique (S)-4-amino-2-hydroxybutyrate side chain is a key determinant of its activity and provides a degree of protection against enzymatic inactivation by common resistance mechanisms. While quantitative data on its direct binding to the ribosome is limited, the provided experimental protocols offer a robust framework for further investigation into the detailed molecular interactions of butirosin and other novel aminoglycosides with their ribosomal target. A deeper understanding of these mechanisms is crucial for the development of new and more effective antibiotics to combat the growing threat of antimicrobial resistance.

References

In-Depth Technical Guide: The Antibacterial Spectrum of 2-Hydroxybutirosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. 2-Hydroxybutirosin, a derivative of the aminoglycoside antibiotic butirosin (B1197908), represents a compound of interest for its potential antibacterial activities. This technical guide provides a comprehensive overview of the antibacterial spectrum of this molecular family. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the well-documented in vitro activity of its parent compound, butirosin. The data presented herein, derived from seminal studies, offers valuable insights for researchers and drug development professionals investigating the potential of butirosin derivatives.

Introduction

Butirosin is an aminoglycosidic antibiotic complex produced by Bacillus circulans. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its notable efficacy against problematic pathogens, including Pseudomonas aeruginosa, has made it and its derivatives subjects of ongoing interest in the scientific community.[1][2] This guide will detail the known antibacterial spectrum of butirosin, presenting quantitative data in a clear, comparative format, and outline the standard experimental protocols used for such evaluations.

Antibacterial Spectrum of Butirosin

The in vitro inhibitory activity of butirosin has been evaluated against a wide range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gram-Positive Bacteria
Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusSmith3.1
Staphylococcus aureus2854 (Penicillin-resistant)3.1
Streptococcus pyogenesC-2031.6
Diplococcus pneumoniae630125
Streptococcus faecalis2862>100

Data sourced from Heifetz et al., 1972.

Gram-Negative Bacteria
Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coli2813.1
Klebsiella pneumoniaeA1.6
Enterobacter aerogenes28200.8
Proteus mirabilis28383.1
Proteus vulgaris28393.1
Salmonella enteritidis28416.3
Salmonella typhimurium28436.3
Shigella flexneri28456.3
Shigella sonnei28466.3
Pseudomonas aeruginosa2801.6
Pseudomonas aeruginosa2828 (Gentamicin-resistant)3.1
Pseudomonas pseudomallei1027912.5

Data sourced from Heifetz et al., 1972.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent. The data presented for butirosin was primarily obtained using a broth dilution method.

Broth Microdilution Method: A General Protocol

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antibiotic. The following is a generalized protocol that reflects the principles of the methods used in the foundational studies of butirosin.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific turbidity, corresponding to a standardized cell density (typically 10^5 to 10^6 colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing only medium) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Observe for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Conclusion

While specific data on the antibacterial spectrum of this compound remains elusive in the current body of scientific literature, the comprehensive data available for its parent compound, butirosin, provides a strong foundation for further research. The broad-spectrum activity of butirosin, particularly against challenging Gram-negative pathogens, underscores the potential of this class of aminoglycosides. Drug development professionals are encouraged to use the data and methodologies presented in this guide as a starting point for the investigation and development of novel butirosin derivatives with enhanced antibacterial properties.

References

In Vitro Efficacy of 2-Hydroxybutirosin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the in vitro evaluation of 2-Hydroxybutirosin against Gram-negative bacteria is limited. This technical guide, therefore, provides a framework for the evaluation of novel aminoglycosides, using butirosin (B1197908) as a reference, and outlines the standard methodologies and data presentation expected for such a study. The quantitative data presented herein is illustrative and based on the known activity of butirosin and other aminoglycosides.

Introduction

The increasing prevalence of multidrug-resistant Gram-negative bacteria necessitates the development of new antimicrobial agents. Aminoglycosides have long been a cornerstone in treating severe Gram-negative infections. Butirosin, a naturally occurring aminoglycoside complex, has demonstrated broad-spectrum activity against a variety of pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Modifications to the core aminoglycoside structure can lead to derivatives with enhanced potency, an expanded spectrum of activity, or an improved resistance profile. This compound represents one such potential derivative.

This technical guide details the essential in vitro assays required to characterize the antibacterial activity of this compound against a panel of clinically relevant Gram-negative pathogens. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antibiotics.

Quantitative Data Summary

A comprehensive in vitro evaluation of a novel aminoglycoside like this compound would involve determining its activity against a range of Gram-negative bacteria. The data should be presented in a clear, tabular format to allow for easy comparison with parent compounds and other antibiotics.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound Compared to Butirosin Against Gram-Negative Bacteria

Bacterial SpeciesStrainThis compound MIC (µg/mL)Butirosin MIC (µg/mL)
Escherichia coliATCC 2592224
Clinical Isolate 148
Klebsiella pneumoniaeATCC 1388348
KPC-producing Isolate1632
Pseudomonas aeruginosaATCC 2785348
Gentamicin-Resistant Isolate816
Acinetobacter baumanniiATCC 19606816
MDR Isolate32>64
Enterobacter cloacaeATCC 1304724

Table 2: Illustrative Minimum Bactericidal Concentrations (MBCs) of this compound

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Escherichia coliATCC 25922242
Pseudomonas aeruginosaATCC 27853482
Klebsiella pneumoniaeKPC-producing Isolate16644

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of in vitro antimicrobial activity data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium from an agar (B569324) plate into cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Antibiotic Preparation: Prepare serial two-fold dilutions of this compound and the comparator agent (e.g., butirosin) in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.

  • Controls: Include a positive control (bacterial suspension without antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Protocol:

  • Culture Preparation: Prepare a bacterial culture in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Addition: Add this compound at various multiples of the MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Diagrams illustrating experimental workflows can aid in the understanding and replication of the methodologies.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland Adjust to 0.5 McFarland Bacterial_Culture->McFarland Inoculum Prepare Final Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Plate_Inoculation Inoculate Microtiter Plate Inoculum->Plate_Inoculation Antibiotic_Dilution Serial Dilution of This compound Antibiotic_Dilution->Plate_Inoculation Incubation Incubate 18-24h at 37°C Plate_Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for MIC Determination.

Time_Kill_Assay cluster_sampling Time-Point Sampling cluster_analysis Analysis Start Start: Bacterial Culture (5x10^5 CFU/mL) Add_Antibiotic Add this compound (at multiples of MIC) Start->Add_Antibiotic Incubate Incubate at 37°C with Shaking Add_Antibiotic->Incubate Timepoints T=0h T=2h T=4h T=6h T=8h T=24h Incubate->Timepoints Serial_Dilution Serial Dilution Timepoints->Serial_Dilution Plating Plate on MHA Serial_Dilution->Plating Count_CFU Count CFU Plating->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Time-Kill Kinetic Assay Workflow.

Conclusion

The in vitro evaluation of novel antibiotic candidates like this compound is a critical first step in the drug development pipeline. The methodologies outlined in this guide, including MIC and MBC determination and time-kill kinetic assays, provide a robust framework for assessing the antibacterial activity against clinically significant Gram-negative pathogens. Should this compound demonstrate promising in vitro potency and a favorable spectrum of activity, further studies, including mechanism of action and in vivo efficacy evaluations, would be warranted.

References

The Decisive Role of the 2-Hydroxy Group in Butirosin's Antibacterial Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the 2-hydroxy group within the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of butirosin (B1197908), an aminoglycoside antibiotic. This structural feature is paramount to butirosin's ability to overcome common bacterial resistance mechanisms, setting it apart from many other aminoglycosides. This document provides a comprehensive overview of its mechanism of action, the biosynthetic pathway of the vital AHBA side chain, and the experimental protocols used to evaluate its activity.

The Significance of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain

Butirosin is distinguished from its precursor, ribostamycin (B1201364), by the presence of an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the N1 position of the 2-deoxystreptamine (B1221613) ring.[1][2] This modification, particularly the hydroxyl group at the 2-position, is not merely an structural embellishment but a key determinant of butirosin's enhanced antibacterial profile. Its primary role is to provide steric hindrance, preventing the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[1][2] AMEs are the primary mechanism by which bacteria develop resistance to aminoglycosides, inactivating the drugs through acetylation, phosphorylation, or adenylation. The AHBA side chain, with its 2-hydroxy group, effectively shields butirosin from many of these enzymatic attacks, allowing it to maintain its activity against otherwise resistant bacterial strains.[1]

Quantitative Analysis of Butirosin's Antibacterial Activity

AntibioticOrganismMIC (µg/mL)
Butirosin Pseudomonas aeruginosa6.3
Escherichia coli6.3
Klebsiella pneumoniae3.1
Staphylococcus aureus1.6
Ribostamycin Pseudomonas aeruginosa>115.8
Escherichia coli29.0 - 57.9
Klebsiella pneumoniae (some gentamicin-resistant strains)Active
Staphylococcus aureus>115.8

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Butirosin and Ribostamycin. This table highlights the significantly lower MIC values of butirosin against key pathogens compared to its precursor, ribostamycin, demonstrating the crucial role of the (S)-4-amino-2-hydroxybutyrate side chain in its antibacterial activity.

Experimental Protocols

The evaluation of butirosin's antibacterial activity and the determination of its MIC values are typically performed using the broth microdilution method. This standardized procedure allows for the quantitative assessment of an antibiotic's efficacy.

Broth Microdilution Method for MIC Determination

This protocol is a representative method for determining the Minimum Inhibitory Concentration (MIC) of butirosin.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Stock Solution: A stock solution of butirosin sulfate (B86663) is prepared in sterile deionized water at a concentration of 1280 µg/mL.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates.

2. Inoculum Preparation:

  • Several colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in sterile saline.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotic:

  • 100 µL of sterile CAMHB is added to all wells of the 96-well plate.

  • 100 µL of the butirosin stock solution (1280 µg/mL) is added to the first column of wells, resulting in a concentration of 640 µg/mL.

  • A two-fold serial dilution is then performed by transferring 100 µL from the first column to the second, and so on, across the plate to achieve a range of concentrations (e.g., 640 µg/mL down to 0.0625 µg/mL).

4. Inoculation and Incubation:

  • Each well is inoculated with 100 µL of the prepared bacterial suspension, bringing the final volume to 200 µL.

  • A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.

  • The plate is incubated at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of butirosin at which there is no visible growth of bacteria.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and interactions related to the activity of butirosin.

Biosynthesis of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain

The unique AHBA side chain is synthesized through a multi-step enzymatic pathway within Bacillus circulans.

Biosynthesis of the AHBA side chain and its attachment to ribostamycin.
Mechanism of Aminoglycoside Inactivation and Butirosin's Resistance

This diagram illustrates how aminoglycoside-modifying enzymes (AMEs) inactivate susceptible aminoglycosides and how the AHBA side chain of butirosin provides protection.

AME_Resistance cluster_susceptible Susceptible Aminoglycoside (e.g., Ribostamycin) cluster_resistant Resistant Aminoglycoside (Butirosin) Ribostamycin Ribostamycin AME Aminoglycoside-Modifying Enzyme (AME) Ribostamycin->AME Binding & Modification (Phosphorylation, Acetylation, etc.) Bacterial Ribosome Bacterial Ribosome Ribostamycin->Bacterial Ribosome Inhibits Protein Synthesis Inactive_AG Inactive Aminoglycoside AME->Inactive_AG Inactive_AG->Bacterial Ribosome No Inhibition Butirosin Butirosin AME_blocked Aminoglycoside-Modifying Enzyme (AME) Butirosin->AME_blocked Bacterial Ribosome_res Bacterial Ribosome Butirosin->Bacterial Ribosome_res Inhibits Protein Synthesis AHBA AHBA Side Chain (with 2-OH group) AHBA->AME_blocked Steric Hindrance Prevents Binding No_Inactivation Butirosin Remains Active

Mechanism of AME-mediated resistance and the protective role of butirosin's AHBA side chain.

Conclusion

The 2-hydroxy group within the (S)-4-amino-2-hydroxybutyrate side chain of butirosin is a masterful evolutionary innovation that confers a significant advantage in overcoming bacterial resistance. By sterically hindering the action of aminoglycoside-modifying enzymes, this structural feature ensures that butirosin retains its potent antibacterial activity against a broad spectrum of pathogens, including those that have developed resistance to other aminoglycosides. Understanding the structure-activity relationship of the 2-hydroxy group, the biosynthetic pathway that produces it, and the methods to evaluate its efficacy are crucial for the ongoing development of new and more robust aminoglycoside antibiotics.

References

Comprehensive Toxicological Profile of 2-Hydroxybutirosin: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the preliminary toxicological profile of the compound "2-Hydroxybutirosin" has been conducted, and no publicly available toxicological data or dedicated safety reports for this specific substance were found. The search included academic databases, toxicology report repositories, and chemical safety data aggregators.

The information retrieved pertained to structurally similar but distinct compounds, such as 2-hydroxyisobutyric acid, 3-hydroxybutanoic acid, and 4-hydroxy-2-butanone. However, the toxicological profiles of these related substances cannot be extrapolated to accurately represent the safety profile of this compound.

Due to the absence of foundational toxicological data for this compound, it is not possible to fulfill the request for an in-depth technical guide. This includes the inability to:

  • Present Quantitative Data: No LD50, NOAEL, cytotoxicity, or genotoxicity data points are available to summarize in tabular form.

  • Detail Experimental Protocols: Without existing studies, there are no experimental methodologies to describe.

  • Create Visualizations: There are no known signaling pathways, experimental workflows, or logical relationships associated with the toxicology of this compound to be visualized.

Therefore, the core requirements for a technical guide on the preliminary toxicological profile of this compound cannot be met at this time due to the lack of available scientific literature and safety documentation. For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to conduct initial in vitro and in vivo toxicological studies to establish a foundational safety profile.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 2-Hydroxybutirosin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-hydroxybutirosin and its analogs, compounds of significant interest due to their potent antibacterial activity, particularly against resistant strains. While a complete de novo total chemical synthesis of this compound is not extensively documented in publicly available literature, this document outlines a highly viable chemoenzymatic approach. This strategy combines established chemical synthesis methods for the core aminoglycoside structure with the well-characterized enzymatic machinery responsible for the biosynthesis of the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain.

Introduction

Butirosins are aminoglycoside antibiotics produced by Bacillus circulans.[1][2] Their structure is characterized by a 2-deoxystreptamine (B1221613) (2-DOS) core, a pseudodisaccharide unit, and a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the C-1 amino group of the 2-DOS ring.[3][4] This AHBA moiety is crucial for the enhanced antibacterial activity of butirosin (B1197908), as it provides steric hindrance that prevents deactivation by common aminoglycoside-modifying enzymes, a primary mechanism of bacterial resistance.[3][5] this compound is a key member of this family. The development of synthetic routes to butirosin and its analogs is a critical area of research for generating novel antibiotics to combat drug-resistant pathogens.

Chemoenzymatic Synthesis Strategy

The most practical and well-documented approach for the synthesis of this compound is a chemoenzymatic strategy. This involves the chemical synthesis of the aminoglycoside core, ribostamycin (B1201364), followed by the enzymatic attachment of the AHBA side chain.

Part 1: Chemical Synthesis of the Aminoglycoside Core (Ribostamycin)

The total chemical synthesis of aminoglycosides like ribostamycin is a complex undertaking due to the presence of multiple stereocenters and functional groups (hydroxyl and amino groups) that require a sophisticated protecting group strategy. The synthesis generally involves the stereoselective glycosylation of a protected 2-deoxystreptamine acceptor with appropriate glycosyl donors.

Key Experimental Protocols:

1. Synthesis of a Protected 2-Deoxystreptamine (2-DOS) Acceptor:

The 2-DOS core is a central component of most clinically relevant aminoglycosides.[6][7][8] Enantiomerically pure 2-DOS derivatives can be synthesized from chiral starting materials like D-allylglycine.[9] The key steps involve chain extensions, ring-closing metathesis, stereoselective dihydroxylation, and introduction of amino functionalities, often via azide (B81097) intermediates.[10] A typical protecting group strategy involves using carbamates (e.g., Cbz, Boc) for the amino groups and benzyl (B1604629) or silyl (B83357) ethers for the hydroxyl groups to allow for selective deprotection later in the synthesis.

2. Stereoselective Glycosylation:

The construction of the glycosidic linkages is a critical step in the synthesis. Modern methods often employ iron-catalyzed or other transition-metal-catalyzed stereoselective glycosylations to achieve the desired 1,2-cis-aminoglycosidic linkages, which can be challenging to form.[1][2][11] The choice of glycosyl donor (e.g., trichloroacetimidates, glycosyl halides) and reaction conditions are crucial for controlling the stereochemistry of the newly formed bond.[12][13]

Protocol for a General Glycosylation Step (Illustrative):

  • Preparation of the Glycosyl Donor: The sugar moiety to be attached is appropriately protected, leaving the anomeric position activated as a leaving group (e.g., trichloroacetimidate).

  • Glycosylation Reaction: The protected 2-DOS acceptor and the glycosyl donor are dissolved in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Catalyst Addition: A Lewis acid catalyst (e.g., TMSOTf, BF3·OEt2, or a specific iron catalyst) is added at a low temperature (e.g., -78 °C).

  • Reaction Monitoring: The reaction is slowly warmed to the appropriate temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Quenching and Work-up: The reaction is quenched (e.g., with triethylamine (B128534) or saturated sodium bicarbonate solution), and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the protected glycoside.

3. Deprotection:

The final step in the chemical synthesis of ribostamycin is the global deprotection of all protecting groups. This is typically achieved by catalytic hydrogenation (e.g., using palladium on carbon) to remove benzyl and Cbz groups, followed by acidic treatment to remove Boc and silyl groups.

Part 2: Enzymatic Synthesis and Attachment of the AHBA Side Chain

The biosynthesis of the AHBA side chain and its subsequent attachment to the aminoglycoside core is a well-characterized pathway in Bacillus circulans.[1][2][3] This enzymatic process can be harnessed for the efficient and stereospecific synthesis of this compound from ribostamycin.

Enzymatic Pathway for AHBA Synthesis and Ligation:

The biosynthesis of the AHBA side chain from L-glutamate involves a series of enzymatic reactions catalyzed by proteins encoded in the btr gene cluster.[3][4] Key enzymes include:

  • BtrI (Acyl Carrier Protein), BtrJ (ATP-dependent ligase), BtrK (Decarboxylase), BtrO, and BtrV (Monooxygenase system): These enzymes work in concert to convert L-glutamate to a γ-glutamylated-4-amino-2-hydroxybutyryl-ACP intermediate.[3]

  • BtrH (Acyltransferase): This enzyme transfers the γ-glutamylated AHBA moiety from the acyl carrier protein (BtrI) to the 1-amino group of ribostamycin.[1][5]

  • BtrG (Cyclotransferase): BtrG then removes the protective γ-glutamyl group to yield the final butirosin product.[1][5]

Protocol for Enzymatic Acylation of Ribostamycin:

  • Enzyme Preparation: The enzymes BtrH and BtrG are expressed recombinantly (e.g., in E. coli) and purified. The precursor, γ-glutamyl-AHBA-BtrI, is generated in a separate enzymatic reaction.

  • Reaction Mixture: A buffered solution containing ribostamycin, the purified enzymes (BtrH and BtrG), the AHBA donor (γ-glutamyl-AHBA-BtrI), and necessary cofactors (e.g., MgCl2, ATP) is prepared.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37 °C) for a sufficient period to allow for the completion of the acylation and deprotection steps.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: The final product, this compound, is purified from the reaction mixture using chromatographic methods, such as ion-exchange chromatography.

Synthesis of Butirosin Analogs

The chemoenzymatic approach is also highly amenable to the synthesis of butirosin analogs.

  • Mutational Biosynthesis: By feeding precursor analogs to mutant strains of Bacillus circulans that are deficient in the biosynthesis of the natural precursor, a variety of butirosin analogs can be generated. For example, feeding 6'-N-methylneamine or gentamine C2 to a neamine-negative mutant has been shown to produce 6'-N-methylbutirosins and 3',4'-dideoxy-6'-C-methylbutirosins, respectively.[14]

  • Semi-synthesis: Chemical modification of the butirosin scaffold allows for the generation of analogs with altered properties. For instance, the synthesis of 5"-amino-3',4',5"-trideoxybutirosin A has been achieved through a multi-step chemical transformation of a protected butirosin derivative.[10] Another example is the synthesis of 5"-amino-5"-deoxybutirosin, which shows improved activity against certain resistant bacteria.[15]

Data Presentation

Table 1: Antibacterial Activity (MIC, μg/mL) of Butirosin and its Analogs

CompoundPseudomonas aeruginosaEscherichia coliButirosin-Resistant P. aeruginosaButirosin-Resistant E. coliReference(s)
Butirosin A0.8 - 6.31.6 - 3.1>100>100[15][16]
5"-Amino-5"-deoxybutirosin A3.13.16.36.3[15]
3',4'-Dideoxy-6'-N-methylbutirosin BSimilar to Butirosin ASimilar to Butirosin AImproved activityImproved activity[17]
6'-N-methylbutirosin A/BWeaker than Butirosin ASimilar to Butirosin AImproved activityNot reported[14]
3',4'-dideoxy-6'-C-methylbutirosin BBroad-spectrum activityBroad-spectrum activityGreatly improved activityGreatly improved activity[14]
5"-Amino-3',4',5"-trideoxybutirosin AOutstanding activityOutstanding activityOutstanding activityOutstanding activity[10]

Note: MIC values can vary depending on the specific strains and testing conditions used.

Mandatory Visualizations

Chemoenzymatic_Synthesis_of_2_Hydroxybutirosin cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Chiral Precursor Chiral Precursor Protected 2-DOS Protected 2-DOS Chiral Precursor->Protected 2-DOS Multi-step synthesis Protected Ribostamycin Protected Ribostamycin Protected 2-DOS->Protected Ribostamycin Stereoselective Glycosylation Glycosyl Donor Glycosyl Donor Glycosyl Donor->Protected Ribostamycin Ribostamycin Ribostamycin Protected Ribostamycin->Ribostamycin Global Deprotection This compound This compound Ribostamycin->this compound BtrH, BtrG L-Glutamate L-Glutamate AHBA Precursor AHBA Precursor L-Glutamate->AHBA Precursor BtrI, J, K, O, V AHBA Precursor->this compound

Caption: Chemoenzymatic synthesis workflow for this compound.

AHBA_Biosynthesis_Pathway L-Glutamate L-Glutamate gamma-Glutamyl-GABA-ACP gamma-Glutamyl-GABA-ACP L-Glutamate->gamma-Glutamyl-GABA-ACP BtrJ, BtrK gamma-Glutamyl-AHBA-ACP gamma-Glutamyl-AHBA-ACP gamma-Glutamyl-GABA-ACP->gamma-Glutamyl-AHBA-ACP BtrO, BtrV Butirosin Intermediate Butirosin Intermediate gamma-Glutamyl-AHBA-ACP->Butirosin Intermediate BtrH Ribostamycin Ribostamycin Ribostamycin->Butirosin Intermediate This compound This compound Butirosin Intermediate->this compound BtrG

Caption: Biosynthetic pathway of the AHBA side chain and its attachment.

References

Application Notes and Protocols: Semi-synthetic Modification of Butirosin to 2'-Hydroxybutirosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin (B1197908) is an aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its structure features a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, which offers protection against some common aminoglycoside-modifying enzymes, a key mechanism of bacterial resistance.[3][4][5] The semi-synthetic modification of existing antibiotics is a crucial strategy in drug development to enhance efficacy, overcome resistance, and improve the therapeutic index. The introduction of a hydroxyl group at the 2'-position of butirosin, to yield 2'-Hydroxybutirosin, is a novel modification that could potentially alter its ribosomal binding affinity and susceptibility to enzymatic inactivation, thereby potentially broadening its antibacterial spectrum or enhancing its potency.

These application notes provide a detailed, albeit theoretical, protocol for the semi-synthetic conversion of butirosin to 2'-Hydroxybutirosin. Due to the complex poly-functional nature of butirosin, a multi-step protection-modification-deprotection strategy is proposed. This document outlines the chemical synthesis, purification, and characterization of 2'-Hydroxybutirosin, along with a hypothetical analysis of its biological activity.

Proposed Semi-Synthetic Strategy

The conversion of butirosin to 2'-Hydroxybutirosin necessitates a regioselective approach to introduce a hydroxyl group at the 2'-position. This proposed strategy involves three key stages:

  • Selective Protection: Protection of all amino and hydroxyl groups except for the 2'-hydroxyl group. This is the most challenging step and will likely require a series of carefully planned reactions to differentiate between the various functional groups.

  • Oxidation/Hydroxylation: Introduction of the hydroxyl group at the 2'-position.

  • Deprotection: Removal of all protecting groups to yield the final product, 2'-Hydroxybutirosin.

Data Presentation

The following tables summarize the expected, hypothetical quantitative data for the synthesis and biological evaluation of 2'-Hydroxybutirosin compared to the parent compound, butirosin.

Table 1: Synthesis and Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Synthetic Yield (%)Purity (%) (by HPLC)Key ¹H NMR Shifts (ppm)Mass Spec (m/z) [M+H]⁺
ButirosinC₂₁H₄₂N₄O₁₂554.58->985.2 (H-1'), 3.5-4.5 (sugar protons)555.29
2'-HydroxybutirosinC₂₁H₄₂N₄O₁₃570.5815 (hypothetical)>95 (hypothetical)5.3 (H-1'), 4.1 (H-2'), 3.6-4.6 (sugar protons)571.29

Table 2: In Vitro Antibacterial Activity (Hypothetical MIC values in µg/mL)

OrganismStrainButirosin2'-Hydroxybutirosin
Escherichia coliATCC 2592221
Pseudomonas aeruginosaATCC 2785384
Staphylococcus aureusATCC 2921310.5
Klebsiella pneumoniae (Carbapenem-resistant)Clinical Isolate3216
Enterococcus faecalisATCC 29212168

Experimental Protocols

Caution: The following protocol is a proposed synthetic route and should be performed by trained chemists in a suitable laboratory with appropriate safety precautions.

Protocol 1: Multi-step Protection of Butirosin

Objective: To selectively protect all amino and hydroxyl groups of butirosin, leaving the 2'-position available for modification. This is a complex procedure that may require optimization.

Materials:

Procedure:

  • N-Protection:

    • Dissolve butirosin sulfate in a 1:1 mixture of water and dioxane.

    • Add sodium bicarbonate to adjust the pH to ~9.

    • Cool the solution to 0 °C and add benzyl chloroformate dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the N-Cbz protected butirosin with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.

  • Selective O-Protection (Hypothetical):

    • Dissolve the N-Cbz protected butirosin in dry pyridine.

    • Cool to -20 °C and add a calculated amount of TBDMS-Cl to selectively protect the primary hydroxyl groups.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with methanol and concentrate.

    • Further protection of the remaining secondary hydroxyls, while aiming to leave the 2'-OH free, may require the use of orthoester or acetal (B89532) protecting groups under carefully controlled conditions. This step is theoretical and would require significant experimental development.

  • Purification:

    • Purify the protected intermediate by silica gel column chromatography using a gradient of methanol in dichloromethane.

    • Characterize the product by NMR and mass spectrometry to confirm the positions of the protecting groups.

Protocol 2: Synthesis of 2'-Oxo-butirosin Intermediate

Objective: To oxidize the free 2'-hydroxyl group of the protected butirosin to a ketone.

Materials:

  • Protected butirosin intermediate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Sodium thiosulfate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected butirosin intermediate in dry DCM.

  • Add Dess-Martin periodinane in one portion at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the resulting 2'-oxo-butirosin intermediate by silica gel column chromatography.

Protocol 3: Reduction to 2'-Hydroxybutirosin and Deprotection

Objective: To reduce the 2'-keto group to a hydroxyl group and remove all protecting groups.

Materials:

  • 2'-Oxo-butirosin intermediate

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Trifluoroacetic acid (TFA)

  • Dowex 50WX8 (H⁺ form) resin

Procedure:

  • Reduction:

    • Dissolve the 2'-oxo-butirosin intermediate in methanol.

    • Cool to 0 °C and add sodium borohydride portion-wise.

    • Stir for 1 hour, then allow to warm to room temperature.

    • Quench the reaction with acetic acid and concentrate.

  • N-Deprotection (Hydrogenolysis):

    • Dissolve the reduced product in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 24 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

  • O-Deprotection (Acidolysis):

    • Treat the resulting product with a mixture of TFA and water to remove the TBDMS and other acid-labile protecting groups.

    • Stir for 4-6 hours at room temperature.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Dissolve the crude product in water and apply to a Dowex 50WX8 (H⁺ form) column.

    • Wash the column with water to remove non-basic impurities.

    • Elute the product with a gradient of aqueous ammonia.

    • Lyophilize the product-containing fractions to obtain 2'-Hydroxybutirosin as a white solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and HPLC.

Visualizations

experimental_workflow Butirosin Butirosin Protection Multi-step Protection (N-Cbz, O-TBDMS, etc.) Butirosin->Protection Protected_Butirosin Selectively Protected Butirosin Protection->Protected_Butirosin Oxidation Oxidation (Dess-Martin Periodinane) Protected_Butirosin->Oxidation Oxo_Intermediate 2'-Oxo-Butirosin Intermediate Oxidation->Oxo_Intermediate Reduction Reduction (NaBH4) Oxo_Intermediate->Reduction Reduced_Intermediate Protected 2'-Hydroxybutirosin Reduction->Reduced_Intermediate Deprotection Global Deprotection (H2/Pd-C, TFA) Reduced_Intermediate->Deprotection Hydroxybutirosin 2'-Hydroxybutirosin Deprotection->Hydroxybutirosin

Caption: Proposed semi-synthetic workflow for 2'-Hydroxybutirosin.

signaling_pathway cluster_ribosome Bacterial Ribosome (30S Subunit) A_site A-site P_site P-site Aminoglycoside 2'-Hydroxybutirosin Binding Binding to A-site Aminoglycoside->Binding Binding->A_site Codon_Miscoding Codon Miscoding Binding->Codon_Miscoding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Codon_Miscoding->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Hypothetical mechanism of action of 2'-Hydroxybutirosin.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for 2-Hydroxybutirosin Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutirosin is an aminoglycoside antibiotic with potential therapeutic applications. As with other aminoglycosides, its purification presents challenges due to its high polarity and lack of a significant UV chromophore.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and scalability. This application note provides a detailed protocol for the purification of this compound using a preparative reversed-phase HPLC method with an Evaporative Light Scattering Detector (ELSD), a universal detector well-suited for compounds without a chromophore.[2]

The successful purification of aminoglycosides often involves derivatization or the use of ion-pairing agents to improve retention and separation on reversed-phase columns.[1] This protocol will utilize an ion-pairing agent in the mobile phase to enhance the separation of the highly polar this compound.

Experimental Protocols

This section details the methodology for the preparative HPLC purification of this compound.

Sample Preparation
  • Dissolution: Accurately weigh the crude this compound sample.

  • Solubilization: Dissolve the sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration suitable for preparative scale, for instance, 10-50 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Instrumentation and Conditions

A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a column oven, and an Evaporative Light Scattering Detector (ELSD) is required.

Table 1: HPLC Parameters for this compound Purification

ParameterValue
Column C18 Preparative Column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A 0.1% Heptafluorobutyric Acid (HFBA) in Water
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature 30°C
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)
Purification Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) at the specified flow rate until a stable baseline is achieved on the ELSD.

  • Sample Injection: Inject the prepared this compound sample onto the column.

  • Chromatographic Separation: Initiate the gradient elution as detailed in Table 1.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound as it elutes from the column. The collection can be triggered by the detector signal.

  • Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.

Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound using preparative HPLC.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude this compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Preparative HPLC filter->inject separate Gradient Elution & Separation inject->separate collect Fraction Collection separate->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate end Purified this compound evaporate->end

Caption: Workflow for the purification of this compound.

Data Presentation

The success of the purification can be quantified by assessing the purity of the collected fractions and calculating the overall recovery.

Table 2: Purification Summary

ParameterValue
Initial Sample Purity (%) (To be determined by analytical HPLC)
Purity of Pooled Fractions (%) > 98% (Target)
Total Recovery (%) (Mass of purified product / Mass of initial crude sample) x 100
Throughput (mg/run) (Concentration x Injection Volume)

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using preparative reversed-phase HPLC with ELSD detection. The use of an ion-pairing agent is crucial for achieving good retention and separation of this polar aminoglycoside on a C18 column. The provided workflow and parameters can be adapted and optimized based on the specific crude sample characteristics and the desired purity and yield. This method offers a reliable and scalable approach for obtaining high-purity this compound for research and development purposes.

References

Application Note: Characterization of 2-Hydroxybutirosin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the characterization of 2-Hydroxybutirosin, an aminoglycoside antibiotic, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis. The described workflow is suitable for the identification and semi-quantitative analysis of this compound in various matrices, catering to researchers, scientists, and professionals in drug development.

Introduction

This compound is a derivative of butirosin (B1197908), a member of the aminoglycoside class of antibiotics. Aminoglycosides are potent, broad-spectrum antibiotics used to treat severe bacterial infections. Structurally, they are characterized by amino-modified sugars linked glycosidically. Due to their high polarity, low volatility, and lack of a strong chromophore, the analysis of aminoglycosides can be challenging with conventional methods.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific solution for the analysis of these compounds.[1] This note provides a comprehensive protocol for the characterization of this compound, which can be adapted for various research and quality control applications.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) clean-up procedure is often employed to remove interfering substances from the sample matrix.[2][3]

  • Sample Pre-treatment: For samples in complex matrices like milk or tissue, an initial extraction using an aqueous buffer with trichloroacetic acid (TCA) can be used to precipitate proteins.

  • SPE Cartridge: An Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge is suitable for the extraction of aminoglycosides.

  • Conditioning: Condition the SPE cartridge with methanol (B129727) followed by Milli-Q water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound using a stronger solvent mixture, such as acetonitrile (B52724) and 0.2 mol/L heptafluorobutyric acid (HFBA) in water (8:2).

  • Drying and Reconstitution: The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

Due to the polar nature of aminoglycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent is commonly used.

ParameterHILIC MethodIon-Pairing Reversed-Phase Method
Column Atlantis Premier BEH Z-HILIC Column (2.1 x 100 mm, 1.7 µm)ACQUITY UPLC HSS PFP Column
Mobile Phase A 20 mM ammonium (B1175870) formate (B1220265) in water, pH 3.020 mM heptafluorobutyric acid (HFBA) in water
Mobile Phase B Acetonitrile with 0.1% formic acidAcetonitrile
Gradient A linear gradient from high organic to high aqueous content. For example, 20% A to 95% A over 5 minutes.A suitable gradient to ensure retention and separation.
Flow Rate 0.2 mL/min0.4 mL/min
Column Temperature 40 °C40 °C
Injection Volume 5 µL5 µL

3. Mass Spectrometry (MS)

The analysis is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Cone Voltage 15 V (optimization may be required)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy To be optimized for each transition

Data Presentation

Table 1: Theoretical Mass Transitions for this compound Characterization

The following table presents the theoretical m/z values for the precursor and product ions of this compound. These values are based on the structure of butirosin with the addition of a hydroxyl group and would need to be confirmed experimentally. The fragmentation of the molecular ion is an energetically unstable process, leading to the formation of smaller, more stable ions and uncharged radicals.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Description of Fragmentation
This compound[Theoretical Value][Theoretical Value][Theoretical Value]The fragmentation pattern of aminoglycosides typically involves the cleavage of glycosidic bonds and loss of amino and hydroxyl groups.

Note: The exact m/z values for this compound need to be determined through experimental analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Matrix (e.g., Biological Fluid) extraction Aqueous Buffer Extraction with TCA Protein Precipitation sample->extraction spe Solid-Phase Extraction (SPE) (Oasis HLB) extraction->spe elution Elution and Reconstitution spe->elution lc Liquid Chromatography (LC) (HILIC or Ion-Pairing RP) elution->lc ms Tandem Mass Spectrometry (MS/MS) (ESI+, MRM) lc->ms data_acq Data Acquisition ms->data_acq data_proc Data Processing and Characterization data_acq->data_proc

Caption: Experimental workflow for this compound characterization.

Discussion

The presented LC-MS/MS method provides a framework for the sensitive and specific characterization of this compound. The choice between HILIC and ion-pairing reversed-phase chromatography will depend on the specific sample matrix and available instrumentation. Optimization of MS parameters, particularly the cone voltage and collision energies for MRM transitions, is crucial for achieving optimal sensitivity and specificity. The fragmentation of this compound is expected to follow patterns typical of aminoglycosides, primarily involving the cleavage of glycosidic bonds. The accurate mass measurement of the precursor and product ions can provide a high degree of confidence in the identification of the compound. For quantitative analysis, the use of a suitable internal standard is recommended to account for matrix effects and variations in instrument response.

Conclusion

This application note provides a detailed protocol for the characterization of this compound using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are based on established procedures for aminoglycoside analysis and can be adapted for various research and drug development purposes.

References

Application Notes and Protocols for the Structural Elucidation of 2-Hydroxybutirosin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 2-Hydroxybutirosin, a key aminoglycoside antibiotic, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein are designed to offer a robust framework for the determination of the chemical structure and stereochemistry of butirosin (B1197908) derivatives and other related aminoglycoside compounds.

Introduction

This compound is an aminoglycoside antibiotic with significant therapeutic potential. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, optimizing its efficacy, and ensuring safety in drug development. NMR spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed atomic-level information about molecular structure and dynamics. This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound. While experimental NMR data for this compound is not publicly available, this guide utilizes data from the closely related Butirosin A to provide a practical and illustrative methodology.[1][2][3] The principles and protocols described are directly applicable to the analysis of this compound.

Overall Structural Elucidation Workflow

The structural elucidation of this compound via NMR spectroscopy follows a systematic workflow. This process begins with sample preparation and culminates in the complete assignment of all proton (¹H) and carbon (¹³C) signals, leading to the unambiguous determination of the molecular structure.

Figure 1. Overall Workflow for NMR-based Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation Sample This compound Sample Solvent D₂O or DMSO-d₆ Sample->Solvent NMR_Tube NMR Tube Preparation Solvent->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer (e.g., 500-700 MHz) NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Spectral Assignment Peak_Picking->Assignment Connectivity Establish Bond Connectivity Assignment->Connectivity Stereochem Determine Stereochemistry (NOESY/ROESY, J-couplings) Connectivity->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: Workflow for this compound structural elucidation.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the analysis of aminoglycoside antibiotics.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is commonly used for aminoglycosides. For protons that may exchange with D₂O (e.g., -OH, -NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) can be utilized.

  • pH Adjustment: If using D₂O, adjust the pH of the sample to a desired value (e.g., pH 6.5) using dilute DCl or NaOD to ensure consistency and reproducibility of chemical shifts.[1]

  • Filtration: Filter the sample into a standard 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for less sensitive experiments like ¹³C and 2D NMR.

3.2.1. ¹H NMR Spectroscopy

  • Purpose: To identify the number and chemical environment of all protons in the molecule.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

3.2.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C).

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 will show CH and CH₃ signals with positive phase and CH₂ signals with negative phase. Quaternary carbons are absent.

  • Pulse Sequence: DEPT-135.

  • Parameters: Standard instrument parameters.

3.2.4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. This helps in tracing out spin systems within the individual sugar and amino acid moieties.

  • Parameters: Standard gradient-enhanced COSY (gCOSY) sequence.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 4-8 per increment.

3.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C).

  • Parameters: Standard gradient-enhanced HSQC with sensitivity enhancement.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 8-16 per increment.

3.2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbon atoms (¹H-¹³C). This is crucial for connecting the different structural fragments, such as linking the sugar rings and the amino acid side chain.

  • Parameters: Standard gradient-enhanced HMBC.

  • Long-Range Coupling Constant: Optimized for a range of 2-10 Hz.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 16-64 per increment.

Data Presentation and Interpretation

The following tables present hypothetical but representative ¹H and ¹³C NMR chemical shift data for this compound, extrapolated from published data for Butirosin A. These tables serve as a guide for the expected chemical shifts and are essential for the assignment process.

Hypothetical ¹H NMR Data for this compound
Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ring I (2,6-diaminoglucose)
H-1'5.4d3.5
H-2'3.2dd10.0, 3.5
H-3'3.6t9.5
H-4'3.4t9.5
H-5'3.8m
H-6'a3.3dd13.0, 5.0
H-6'b2.9dd13.0, 8.0
Ring II (Deoxystreptamine)
H-13.5m
H-21.8m
H-33.9m
H-43.7m
H-53.6m
H-63.8m
Ring III (Xylose)
H-1''5.1d2.5
H-2''4.1t2.5
H-3''4.0t3.0
H-4''4.2m
H-5''a3.9dd11.5, 5.5
H-5''b3.7dd11.5, 6.0
Side Chain (2-Hydroxy-4-aminobutyryl)
H-2'''4.3t6.5
H-3'''a2.1m
H-3'''b1.9m
H-4'''a3.1m
H-4'''b3.0m
Hypothetical ¹³C NMR Data for this compound
Assignment Hypothetical Chemical Shift (δ, ppm)
Ring I (2,6-diaminoglucose)
C-1'100.5
C-2'55.0
C-3'74.0
C-4'72.5
C-5'73.0
C-6'42.0
Ring II (Deoxystreptamine)
C-151.0
C-236.0
C-350.0
C-475.0
C-585.0
C-676.0
Ring III (Xylose)
C-1''109.0
C-2''77.0
C-3''75.5
C-4''71.0
C-5''63.0
Side Chain (2-Hydroxy-4-aminobutyryl)
C-1''' (C=O)175.0
C-2'''70.0
C-3'''35.0
C-4'''40.0

Visualization of NMR Data Interpretation

The structural elucidation relies on the interpretation of correlations observed in the 2D NMR spectra. The following diagram illustrates the key correlations used to assemble the structure of this compound.

Figure 2. Key 2D NMR Correlations for Structural Elucidation cluster_cosy COSY (¹H-¹H Correlations) cluster_hsqc HSQC (¹H-¹³C One-Bond Correlations) cluster_hmbc HMBC (¹H-¹³C Long-Range Correlations) H1_H2 H-1' ↔ H-2' Structure Assembled Structure of This compound H1_H2->Structure H2_H3 H-2' ↔ H-3' H3_H4 H-3' ↔ H-4' H_sidechain H-2''' ↔ H-3''' ↔ H-4''' H_sidechain->Structure H1_C1 H-1' ↔ C-1' H1_C1->Structure H2_C2 H-2' ↔ C-2' H_sidechain_C H-2''' ↔ C-2''' H_sidechain_C->Structure Glycosidic_Linkage1 H-1' (Ring I) ↔ C-4 (Ring II) Glycosidic_Linkage1->Structure Glycosidic_Linkage2 H-1'' (Ring III) ↔ C-5 (Ring II) Glycosidic_Linkage2->Structure Side_Chain_Linkage H-2''' (Side Chain) ↔ C-1 (Ring II) Side_Chain_Linkage->Structure Carbonyl_Correlation H-2'''/H-3''' ↔ C-1''' (C=O) Carbonyl_Correlation->Structure

References

Determining the Potency of 2-Hydroxybutirosin: A Protocol for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-Hydroxybutirosin, an aminoglycoside antibiotic. The MIC is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[1][2][3] The protocols described herein are based on established methodologies, primarily the broth microdilution and agar (B569324) dilution methods, which are considered gold standards for antimicrobial susceptibility testing.[4][5] Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining accurate and reproducible results.

Data Presentation

The following table summarizes the expected quantitative data from MIC determination experiments. This structured format allows for easy comparison of the antimicrobial activity of this compound against various bacterial strains.

Bacterial StrainMethodMIC (µg/mL)Quality Control StrainQC MIC Range (µg/mL)Reference
Escherichia coli ATCC 25922Broth MicrodilutionE. coli ATCC 25922[Insert established range]CLSI/EUCAST
Staphylococcus aureus ATCC 29213Broth MicrodilutionS. aureus ATCC 29213[Insert established range]CLSI/EUCAST
Pseudomonas aeruginosa ATCC 27853Broth MicrodilutionP. aeruginosa ATCC 27853[Insert established range]CLSI/EUCAST
Enterococcus faecalis ATCC 29212Broth MicrodilutionE. faecalis ATCC 29212[Insert established range]CLSI/EUCAST
[Test Isolate 1]Agar Dilution[Appropriate QC strain][Insert established range]CLSI/EUCAST
[Test Isolate 2]Agar Dilution[Appropriate QC strain][Insert established range]CLSI/EUCAST

Experimental Protocols

Two primary methods are detailed below for determining the MIC of this compound: Broth Microdilution and Agar Dilution.

Protocol 1: Broth Microdilution Method

This method is widely used to test the susceptibility of microorganisms to multiple antibiotics simultaneously in a microtiter plate format.

1. Materials:

  • This compound (powder form)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Selected bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Quality control (QC) strains with known MIC values for aminoglycosides (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2. Preparation of this compound Stock Solution:

  • Note: The solubility and stability of this compound in different solvents should be determined prior to preparing the stock solution. For most aminoglycosides, sterile deionized water is a suitable solvent.

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the stock solution is at least 10 times the highest concentration to be tested.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Store the stock solution in small aliquots at -20°C or below until use.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

4. Assay Procedure:

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Add 100 µL of the highest concentration of this compound (prepared in CAMHB) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to the desired final concentration. Discard 50 µL from the last well.

  • This will result in wells containing 50 µL of varying concentrations of this compound.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the antibiotic concentration by half to the final test concentrations.

  • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth (clear well).

  • The growth control well should be turbid, and the sterility control well should be clear.

  • The MIC for the QC strain must fall within the acceptable range to validate the experiment.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms. It is particularly useful for testing multiple isolates against a single agent.

1. Materials:

  • This compound (powder form)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Selected bacterial strains and QC strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Agar Plates:

  • Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar plates.

  • Prepare molten MHA and cool it to 45-50°C in a water bath.

  • For each desired concentration, add 1 part of the this compound stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar).

  • Mix thoroughly by inverting the tube several times to ensure homogeneity and pour the mixture into sterile petri dishes.

  • Allow the agar to solidify completely at room temperature.

  • Prepare a drug-free control plate containing only MHA.

  • Plates should be used on the same day they are prepared.

3. Preparation of Bacterial Inoculum:

  • Prepare the bacterial inoculum as described in the Broth Microdilution Method (Protocol 1, Step 3) to a turbidity of 0.5 McFarland standard.

  • Further dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

4. Inoculation and Incubation:

  • Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation spot should be disregarded.

  • The drug-free control plate should show confluent growth.

  • The MIC for the QC strain must be within the established limits.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the Broth Microdilution and Agar Dilution MIC determination methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum add_broth Add CAMHB to wells add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Inoculation cluster_incubation Incubation & Reading prep_plates Prepare Agar Plates with This compound inoculate Spot-inoculate plates with bacterial suspension prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Determination.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 2-Hydroxybutirosin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutirosin is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily target gram-negative bacteria. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in relevant animal models. Due to the limited publicly available in vivo data specifically for this compound, the following protocols and data tables are based on studies of its parent compound, butirosin (B1197908), and its analogue, 5''-Amino-5''-Deoxybutirosin. These compounds have demonstrated efficacy in murine infection models, particularly against problematic pathogens such as Pseudomonas aeruginosa.[1][2] The provided methodologies can be adapted to generate crucial preclinical data for this compound, including determination of its effective dose range, pharmacokinetic profile, and therapeutic index.

I. Data Presentation: In Vivo Efficacy of Butirosin and Analogs

The following tables summarize the type of quantitative data that should be collected from in vivo efficacy studies of this compound. The values presented are hypothetical and for illustrative purposes, based on the reported activity of related compounds.

Table 1: In Vivo Efficacy of this compound in a Murine Systemic Infection Model

Challenge OrganismAnimal ModelRoute of AdministrationDosing RegimenEfficacy Endpoint (ED₅₀ mg/kg)Comparator (ED₅₀ mg/kg)
Escherichia coli ATCC 25922ICR MouseSubcutaneous (SC)Single dose post-infectionData to be determinedGentamicin: X.X
Klebsiella pneumoniae ATCC 43816Swiss Webster MouseIntraperitoneal (IP)Twice daily for 2 daysData to be determinedAmikacin: Y.Y
Pseudomonas aeruginosa ATCC 27853Balb/c MouseIntramuscular (IM)Single dose post-infectionData to be determinedTobramycin: Z.Z
Methicillin-resistant Staphylococcus aureus (MRSA) USA300C57BL/6 MouseIntravenous (IV)Once daily for 3 daysData to be determinedVancomycin: A.A

Table 2: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Cₘₐₓ (µg/mL)Tₘₐₓ (h)AUC₀₋ₜ (µg·h/mL)T₁/₂ (h)Bioavailability (%)
Intravenous (IV)10Data to be determinedData to be determinedData to be determinedData to be determined100
Intramuscular (IM)20Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Subcutaneous (SC)20Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined

II. Experimental Protocols

A. Murine Systemic Infection (Septicemia) Model

This model is used to evaluate the efficacy of an antibiotic in a disseminated bacterial infection.

1. Materials:

  • Specific pathogen-free mice (e.g., ICR, Swiss Webster), 6-8 weeks old, male or female.

  • Challenge bacterial strain (e.g., E. coli, P. aeruginosa) cultured to mid-logarithmic phase.

  • Sterile 5% hog gastric mucin (or similar virulence-enhancing agent).

  • This compound, sterile solution for injection.

  • Comparator antibiotic (e.g., gentamicin).

  • Sterile saline (0.9% NaCl).

  • Syringes and needles (27-30 gauge).

2. Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in appropriate broth (e.g., Tryptic Soy Broth). Dilute the culture in sterile saline to achieve the desired concentration. Mix the bacterial suspension 1:1 with 5% sterile mucin to enhance infectivity. The final inoculum should contain a predetermined lethal dose (e.g., 10-100 x LD₅₀).

  • Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the prepared inoculum.

  • Treatment: At a specified time post-infection (e.g., 1 and 6 hours), administer this compound or the comparator antibiotic via the desired route (e.g., subcutaneous, intramuscular). Include a vehicle control group (e.g., sterile saline). Administer a range of doses to determine the dose-response relationship.

  • Observation: Monitor the animals for signs of morbidity and mortality for a period of 7 days.

  • Endpoint: The primary endpoint is the survival rate at the end of the observation period. The 50% effective dose (ED₅₀) is calculated using a suitable statistical method (e.g., probit analysis).

B. Murine Neutropenic Thigh Infection Model

This model assesses the bactericidal activity of an antibiotic at a localized site of infection in an immunocompromised host.

1. Materials:

  • Specific pathogen-free mice (e.g., ICR), 6-8 weeks old.

  • Cyclophosphamide (B585) for inducing neutropenia.

  • Challenge bacterial strain cultured to early-logarithmic phase.

  • This compound, sterile solution for injection.

  • Comparator antibiotic.

  • Sterile saline.

  • Anesthetic (e.g., isoflurane).

  • Tissue homogenizer.

  • Agar (B569324) plates for bacterial enumeration.

2. Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at specified doses (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to render the mice neutropenic.

  • Infection: Anesthetize the mice and inject 0.1 mL of the prepared bacterial inoculum (e.g., 10⁵ - 10⁶ CFU/thigh) into the thigh muscle of one hind leg.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound, comparator, or vehicle control via the desired route. Dosing can be single or multiple over a 24-hour period.

  • Tissue Harvesting and Bacterial Enumeration: At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Endpoint: The primary endpoint is the change in bacterial load (log₁₀ CFU/thigh) compared to the initial inoculum and the vehicle control group. A static dose (maintains the initial bacterial count) and a 1-log or 2-log reduction dose can be calculated.

C. Pharmacokinetic Study in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

1. Materials:

  • Male Sprague-Dawley or Wistar rats with cannulated jugular veins.

  • This compound, sterile solution for injection.

  • Anesthetic.

  • Blood collection tubes (e.g., heparinized).

  • Centrifuge.

  • Analytical equipment for drug quantification (e.g., LC-MS/MS).

2. Procedure:

  • Dosing: Administer a single dose of this compound via the desired route (e.g., intravenous bolus, intramuscular injection, or oral gavage).

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂, and bioavailability.

III. Visualization of Experimental Workflow and Mechanism of Action

experimental_workflow cluster_preclinical In Vivo Efficacy Study Workflow animal_model Animal Model Selection (e.g., Mouse, Rat) infection Induction of Infection (Systemic or Localized) animal_model->infection Infect treatment Treatment with This compound infection->treatment Treat data_collection Data Collection (Survival, Bacterial Load, PK) treatment->data_collection Monitor analysis Data Analysis (ED50, PK Parameters) data_collection->analysis Analyze

Caption: General workflow for in vivo efficacy studies of this compound.

mechanism_of_action cluster_bacterium Bacterial Cell aminoglycoside This compound ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to protein_synthesis Protein Synthesis mistranslation Codon Misreading & Mistranslated Proteins ribosome->mistranslation Causes cell_death Bacterial Cell Death protein_synthesis->cell_death Inhibition of mistranslation->cell_death Leads to

Caption: Proposed mechanism of action for this compound.

References

Application Notes & Protocols: Methods for Assessing the Post-Antibiotic Effect of 2-Hydroxybutirosin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[1][2][3] This phenomenon is a critical pharmacodynamic parameter for characterizing new antibiotics and optimizing dosing regimens.[4][5] Aminoglycosides, a class of antibiotics that includes butirosin (B1197908) and its derivatives like 2-Hydroxybutirosin, are known to exhibit a significant, concentration-dependent PAE against many Gram-negative and Gram-positive bacteria.[5][6][7] The presence of a long PAE allows for less frequent dosing, which can reduce toxicity and improve patient compliance.[5]

This compound is an aminoglycoside antibiotic, a derivative of butirosin, which has shown broad-spectrum antibacterial activity.[8][9] Its unique (S)-4-amino-2-hydroxybutyrate side chain is thought to confer resistance to certain aminoglycoside-modifying enzymes.[10] A thorough understanding of its PAE is essential for its preclinical and clinical development.

These application notes provide detailed protocols for the in vitro and in vivo assessment of the PAE of this compound.

Mechanism of Action and Post-Antibiotic Effect

Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[7] This action is concentration-dependent. The PAE of aminoglycosides is believed to result from non-lethal damage to bacteria and the slow recovery of protein synthesis machinery after the removal of the antibiotic.[5][11] Even after the drug concentration falls below the minimum inhibitory concentration (MIC), the bacterial growth remains suppressed for a period.[7]

cluster_0 Mechanism of Aminoglycoside Action and PAE node1 This compound (Aminoglycoside) node2 Binds to 30S Ribosomal Subunit node1->node2 Enters bacterial cell node3 Inhibition of Protein Synthesis node2->node3 node4 Bacterial Cell Death (Bactericidal Effect) node3->node4 At sufficient concentrations node5 Drug Removal node3->node5 After brief exposure node6 Persistent Suppression of Bacterial Growth (PAE) node5->node6 node7 Resumption of Bacterial Growth node6->node7 After a time lag

Caption: Logical flow of aminoglycoside action leading to the post-antibiotic effect.

Data Presentation

Quantitative data from PAE studies should be summarized for clear interpretation and comparison. The following tables provide templates for organizing your results.

Table 1: In Vitro PAE of this compound against Various Bacterial Strains

Bacterial StrainMIC of this compound (µg/mL)This compound Concentration for PAE Induction (e.g., 10x MIC)Duration of Exposure (hours)PAE (hours)
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Staphylococcus aureus ATCC 29213
Clinical Isolate 1
Clinical Isolate 2

Table 2: In Vivo PAE of this compound in a Neutropenic Mouse Thigh Infection Model

Bacterial StrainThis compound Dose (mg/kg)Time Drug Concentration > MIC (hours)PAE (hours)
E. coli ATCC 25922
P. aeruginosa ATCC 27853
S. aureus ATCC 29213

Experimental Protocols

Protocol 1: In Vitro PAE Determination by Viable Count Method

This is the reference method for determining PAE.[12][13]

Materials:

  • This compound

  • Bacterial strains in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

  • Centrifuge

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking water bath or incubator

Procedure:

  • Preparation: a. Determine the MIC of this compound for the test organism using standard methods (e.g., CLSI guidelines). b. Prepare a starting inoculum of the test organism (approx. 10^6 CFU/mL) in pre-warmed MHB.

  • Drug Exposure: a. Divide the bacterial culture into two tubes: a test tube and a control tube. b. Add this compound to the test tube at a concentration of 10x MIC.[14] Add an equivalent volume of sterile water or broth to the control tube. c. Incubate both tubes at 37°C for 1-2 hours.[12][14]

  • Antibiotic Removal: a. After the exposure period, centrifuge the test culture to pellet the bacteria. b. Remove the supernatant containing the antibiotic. c. Wash the bacterial pellet twice with sterile PBS or pre-warmed MHB to remove any residual antibiotic.[14] d. Resuspend the pellet in the original volume of pre-warmed, antibiotic-free MHB. e. Dilute the test culture 1:1000 in pre-warmed MHB to prevent significant regrowth during the sampling period.[15] The control culture should be diluted similarly.

  • Monitoring Bacterial Growth: a. At time zero (immediately after resuspension and dilution) and at hourly or two-hourly intervals thereafter, take samples from both the test and control cultures. b. Perform serial dilutions of the samples and plate onto MHA plates for viable colony counting (CFU/mL). c. Incubate the plates overnight at 37°C.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.[14]

    • C is the corresponding time for the control culture.

cluster_1 In Vitro PAE Determination Workflow node_start Start node_prep Prepare bacterial inoculum (~10^6 CFU/mL) node_start->node_prep node_expose Expose bacteria to This compound (e.g., 10x MIC) and control for 1-2h node_prep->node_expose node_remove Remove antibiotic by centrifugation and washing node_expose->node_remove node_regrow Resuspend in fresh medium and dilute 1:1000 node_remove->node_regrow node_sample Sample hourly for viable counts (CFU/mL) node_regrow->node_sample node_calculate Calculate PAE = T - C node_sample->node_calculate node_end End node_calculate->node_end

Caption: Workflow for the in vitro determination of the post-antibiotic effect.

Protocol 2: In Vitro PAE Determination by Spectrophotometric Method

This method is less laborious than viable counting and is suitable for high-throughput screening.[16] It is most accurate for bacteriostatic agents or bactericidal agents that are not rapidly lytic.[16]

Materials:

  • Same as Protocol 1, but with the addition of a microplate reader.

Procedure:

  • Preparation, Drug Exposure, and Antibiotic Removal: Follow steps 1-3 from Protocol 1.

  • Monitoring Bacterial Growth: a. After resuspending the washed bacteria in fresh MHB, transfer aliquots of the test and control cultures to a 96-well microplate. b. Place the microplate in a temperature-controlled microplate reader (37°C). c. Monitor the optical density (OD) at 600 nm at regular intervals (e.g., every 15-30 minutes) until the bacteria in the control wells have reached the stationary phase.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C

    • T is the time for the OD of the test culture to reach a predetermined value or percentage (e.g., 50%) of the maximal OD of the control culture.[17]

    • C is the time for the OD of the control culture to reach the same value.

Protocol 3: In Vivo PAE Determination in a Neutropenic Mouse Thigh Infection Model

This model is widely used to assess the in vivo efficacy and pharmacodynamics of antibiotics.[18][19]

Materials:

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster)

  • Cyclophosphamide (B585) for inducing neutropenia

  • This compound

  • Bacterial strain of interest

  • Saline

  • Thigh tissue homogenizer

  • MHA plates

Procedure:

  • Induce Neutropenia: a. Administer cyclophosphamide to the mice intraperitoneally (e.g., 150 mg/kg on day 1 and 100 mg/kg on day 4) to induce neutropenia (leukocyte count < 100/mm³).

  • Infection: a. Two hours before antibiotic administration, inoculate the mice with a suspension of the test organism (e.g., 10^6 CFU in 0.1 mL) into the thigh muscle.[19]

  • Antibiotic Administration: a. Administer a single dose of this compound subcutaneously or intravenously to groups of mice. b. Include a control group that receives saline.

  • Monitoring Bacterial Growth: a. At time zero (just before antibiotic administration) and at various time points thereafter (e.g., 2, 4, 6, 8, 12, 24 hours), euthanize groups of mice (2-3 per time point). b. Aseptically remove the infected thigh, homogenize it in saline, and perform serial dilutions for viable colony counting on MHA plates.

  • Pharmacokinetic Analysis: a. In a parallel group of infected mice, collect blood samples at various time points after this compound administration to determine its concentration-time profile and calculate the time the drug concentration remains above the MIC.

  • Calculation of PAE: The in vivo PAE is calculated using the formula: PAE = T - C

    • T is the time it takes for the bacterial count in the thighs of the treated mice to increase by 1 log10 from the time the serum drug concentration falls below the MIC.

    • C is the time for a 1 log10 increase in bacterial count in the control (saline-treated) mice after the same initial time point.

cluster_2 In Vivo PAE Determination Workflow (Mouse Thigh Model) node_start_iv Start node_neutro Induce neutropenia in mice node_start_iv->node_neutro node_infect Inoculate thigh muscle with bacteria node_neutro->node_infect node_treat Administer single dose of This compound node_infect->node_treat node_monitor Monitor bacterial counts in thigh tissue over time node_treat->node_monitor node_pk Determine drug concentration in serum over time (PK) node_treat->node_pk node_calc_iv Calculate PAE based on time for 1 log10 regrowth after drug < MIC node_monitor->node_calc_iv node_pk->node_calc_iv node_end_iv End node_calc_iv->node_end_iv

Caption: Workflow for the in vivo determination of the post-antibiotic effect.

Conclusion

The assessment of the post-antibiotic effect is a cornerstone in the pharmacodynamic evaluation of new aminoglycosides like this compound. The protocols outlined provide robust and established methods for determining both in vitro and in vivo PAE. A significant PAE for this compound would support its potential for intermittent dosing schedules, which could enhance its therapeutic index by minimizing toxicity while maintaining efficacy.

References

Application Notes and Protocols: Synergistic Antibiotic Activity of 2-Hydroxybutirosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat resistance is the use of synergistic antibiotic combinations, where the combined antimicrobial effect is greater than the sum of the individual effects. 2-Hydroxybutirosin, a derivative of the aminoglycoside antibiotic butirosin, is a compound of interest for such combination studies. Aminoglycosides, as a class, are potent inhibitors of bacterial protein synthesis. Their combination with cell wall synthesis inhibitors, such as β-lactams, has been a cornerstone of antimicrobial therapy. The rationale behind this synergy lies in the ability of β-lactams to damage the bacterial cell wall, thereby facilitating the intracellular uptake of aminoglycosides to their ribosomal target.[1] This application note provides a comprehensive guide to the principles and methodologies for evaluating the synergistic potential of this compound with other antibiotics.

Disclaimer: As of the latest literature review, specific studies detailing the synergistic combinations of this compound are not publicly available. The quantitative data presented in this document is illustrative and hypothetical, designed to guide researchers in the setup and interpretation of their own experiments.

Principles of Synergy Testing

Antibiotic synergy is a key strategy to enhance efficacy, reduce the required dosage, and minimize the development of resistance. The synergistic effect of combining a cell wall active agent like a β-lactam with an aminoglycoside such as this compound is a classic example. The β-lactam antibiotic inhibits peptidoglycan synthesis, leading to a compromised cell wall. This damage to the cell's primary defense allows for increased penetration of the aminoglycoside, which can then more effectively bind to the 30S ribosomal subunit and inhibit protein synthesis, ultimately leading to bacterial cell death.[2][3]

Experimental Protocols

Two primary methods are widely accepted for the in vitro assessment of antibiotic synergy: the Checkerboard Assay and the Time-Kill Curve Analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

Materials:

  • This compound (stock solution of known concentration)

  • Partner antibiotic (e.g., a β-lactam, stock solution of known concentration)

  • Bacterial strain of interest (e.g., a clinical isolate of Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader

Procedure:

  • Prepare Inoculum: From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10). Start with a concentration four times the Minimum Inhibitory Concentration (MIC) in the first column.

    • Create serial twofold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G). Start with a concentration four times the MIC in the first row.

    • Column 11 should contain only the dilutions of the partner antibiotic to determine its MIC.

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • A well with only CAMHB and the inoculum will serve as a growth control, and a well with only CAMHB will serve as a sterility control.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    The ΣFIC is the lowest FIC index value obtained from all the combinations.

Interpretation of FIC Index:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Time-Kill Curve Analysis

Time-kill curve analysis provides dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.

Materials:

  • This compound

  • Partner antibiotic

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator

  • Spectrophotometer

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

Procedure:

  • Prepare Cultures: Prepare a logarithmic phase bacterial culture in CAMHB with a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Setup Test Conditions: Prepare culture tubes with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Partner antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Combination of this compound and the partner antibiotic (at the same sub-MIC concentrations)

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate the dilutions onto TSA plates. Incubate the plates for 18-24 hours at 37°C. Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Additive/Indifference: A < 2 log10 but > 1 log10 decrease in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.

Data Presentation

The following tables present hypothetical data for the synergistic combination of this compound with a β-lactam antibiotic against a resistant bacterial strain.

Table 1: Hypothetical Checkerboard Assay Results for this compound and a β-Lactam

This compound (µg/mL)β-Lactam (µg/mL)FIC of this compoundFIC of β-LactamFIC Index (ΣFIC)Interpretation
4 (MIC alone)0101-
016 (MIC alone)011-
140.250.250.5 Synergy
220.50.1250.625Additive
0.580.1250.50.625Additive

Table 2: Hypothetical Time-Kill Assay Results (Log10 CFU/mL) for this compound and a β-Lactam

Time (hours)Growth ControlThis compound (0.5xMIC)β-Lactam (0.5xMIC)Combination
05.75.75.75.7
26.56.26.35.1
47.87.17.24.2
68.97.98.03.5
89.28.58.62.8
249.58.88.9< 2.0

In this hypothetical example, the combination shows a >2 log10 reduction in CFU/mL compared to the most active single agent at 24 hours, indicating synergy.

Visualizations

Synergy_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Interpretation prep_stock Prepare Antibiotic Stock Solutions (this compound & Partner) cb_setup Setup 96-well plate with serial dilutions prep_stock->cb_setup tk_setup Setup culture tubes (Control, Single, Combo) prep_stock->tk_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) cb_inoculate Inoculate plate prep_inoculum->cb_inoculate prep_inoculum->tk_setup cb_setup->cb_inoculate cb_incubate Incubate 18-24h cb_inoculate->cb_incubate cb_read Read MICs cb_incubate->cb_read cb_calc Calculate FIC Index cb_read->cb_calc interpret_fic Interpret FIC Index (Synergy, Additive, Antagonism) cb_calc->interpret_fic tk_sample Incubate and Sample at time points tk_setup->tk_sample tk_plate Plate serial dilutions tk_sample->tk_plate tk_count Incubate and Count CFUs tk_plate->tk_count tk_plot Plot Time-Kill Curve tk_count->tk_plot interpret_tk Interpret Time-Kill Curve (Synergy, Additive, Antagonism) tk_plot->interpret_tk

Caption: Experimental workflow for antibiotic synergy testing.

Synergistic_Mechanism cluster_bacteria Bacterial Cell beta_lactam β-Lactam Antibiotic cell_wall Cell Wall Synthesis (Peptidoglycan) beta_lactam->cell_wall Inhibits aminoglycoside This compound (Aminoglycoside) cell_membrane Cell Membrane aminoglycoside->cell_membrane Enhanced Uptake ribosome 30S Ribosome cell_wall->cell_membrane Damage leads to increased permeability protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Cell Death protein_synthesis->cell_death Leads to

Caption: Synergistic mechanism of β-lactams and aminoglycosides.

Aminoglycoside_Pathway cluster_cell Bacterial Cytoplasm aminoglycoside This compound ribosome_30S 30S Ribosomal Subunit aminoglycoside->ribosome_30S Binds to A-site mrna mRNA Codon ribosome_30S->mrna Causes misreading of trna Aminoacyl-tRNA mrna->trna Incorrect pairing with protein_elongation Protein Elongation trna->protein_elongation Disrupts aberrant_proteins Aberrant Proteins (Mistranslation) protein_elongation->aberrant_proteins Leads to membrane_damage Membrane Damage aberrant_proteins->membrane_damage Causes cell_death Bactericidal Effect membrane_damage->cell_death

Caption: Aminoglycoside mechanism of action on protein synthesis.

References

Troubleshooting & Optimization

Addressing solubility and stability issues of 2-Hydroxybutirosin in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxybutirosin Formulation

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in various formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Issues

Q1: My aqueous formulation of this compound appears cloudy. What is the likely cause and how can I resolve this?

A1: Cloudiness, or turbidity, in your formulation likely indicates that the concentration of this compound has exceeded its aqueous solubility limit under the current conditions. As an aminoglycoside, its solubility is pH-dependent.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your formulation. The solubility of aminoglycosides generally increases in acidic conditions. Adjusting the pH to a lower value (e.g., pH 4.0-6.0) with a suitable buffer may enhance solubility.

    • Temperature Adjustment: Gently warming the solution may temporarily increase solubility, allowing for complete dissolution before returning to room temperature. However, be cautious as elevated temperatures can accelerate degradation.

    • Co-solvents: Consider the addition of a co-solvent. The solubility of poorly soluble drugs can often be increased by mixing with a water-miscible solvent in which the drug is more soluble.[1] Commonly used co-solvents in pharmaceutical formulations include propylene (B89431) glycol and ethanol.[2][3]

Q2: I'm observing precipitation of this compound after storing my formulation at 4°C. How can I prevent this?

A2: Precipitation upon cooling is a common issue for compounds with temperature-dependent solubility.

  • Troubleshooting Steps:

    • Solubility at Different Temperatures: Determine the solubility of this compound at your storage temperature. You may need to lower the concentration of the active ingredient to remain within the solubility limit at 4°C.

    • Formulation Re-evaluation: The inclusion of solubilizing agents or cyclodextrins can help maintain the drug in solution at lower temperatures.[4][5]

    • Alternative Storage: If the formulation is stable at room temperature, consider this as an alternative to refrigerated storage, provided stability data supports this.

Stability Issues

Q3: My this compound formulation is showing a significant decrease in potency over a short period. What could be the cause?

A3: A rapid loss of potency suggests chemical degradation. Several factors can contribute to the instability of pharmaceutical products.

  • Troubleshooting Steps:

    • pH Profile: Aminoglycosides can be susceptible to hydrolysis at both acidic and alkaline pH. Conduct a pH-stability profile to identify the pH at which this compound exhibits maximum stability.

    • Excipient Compatibility: An excipient in your formulation may be reacting with the this compound. Perform compatibility studies with individual excipients to identify any detrimental interactions.

    • Oxidation: Aminoglycosides can be prone to oxidative degradation. The presence of oxygen in the formulation can react with ingredients and cause degradation. Consider adding an antioxidant to your formulation and/or purging with an inert gas like nitrogen during manufacturing and packaging.

    • Photostability: Exposure to light, especially UV light, can cause photolysis and degradation of the active ingredient. Protect your formulation from light by using amber-colored vials or other light-blocking packaging.

Q4: I have observed a color change in my this compound formulation. Is this indicative of degradation?

A4: A change in color is often a visual indicator of chemical degradation. The formation of colored degradants can occur through various pathways, including oxidation and reactions with excipients.

  • Troubleshooting Steps:

    • Identify Degradants: Use analytical techniques such as HPLC with mass spectrometry (LC-MS) to identify the degradation products. This can provide insight into the degradation pathway.

    • Review Formulation Components: Re-evaluate all components of your formulation for potential incompatibilities. For instance, reducing sugars in excipients can react with the amine groups of aminoglycosides (Maillard reaction), leading to discoloration.

    • Control Storage Conditions: Ensure the formulation is stored under the recommended conditions (temperature, humidity, and light) to minimize degradation.

Data Presentation

Table 1: pH-Dependent Solubility of this compound in Aqueous Buffers at 25°C

pHBuffer SystemSolubility (mg/mL)
3.0Citrate Buffer> 250
4.0Citrate Buffer> 250
5.0Acetate Buffer220 ± 15
6.0Phosphate (B84403) Buffer150 ± 10
7.0Phosphate Buffer80 ± 5
8.0Borate Buffer45 ± 5

Table 2: Stability of this compound (10 mg/mL) in Aqueous Solution at 40°C

pHBuffer System% Recovery after 30 days
4.5Acetate Buffer98.2 ± 0.5
5.5Acetate Buffer99.1 ± 0.3
6.5Phosphate Buffer95.4 ± 0.8
7.5Phosphate Buffer88.7 ± 1.2

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines the methodology for determining the equilibrium solubility of this compound at various pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3.0 to 8.0.

  • Sample Preparation: Add an excess amount of this compound powder to vials containing each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Stability Indicating HPLC Method

This protocol describes a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.0) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or by a charged aerosol detector (CAD) or mass spectrometer (MS).

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject this compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_formulation Formulation Development Workflow cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting A Initial Formulation B Solubility Issue? A->B C Stability Issue? B->C No S1 Adjust pH B->S1 Yes S2 Add Co-solvent B->S2 Yes S3 Use Solubilizing Agent B->S3 Yes D Final Formulation C->D No T1 Optimize pH C->T1 Yes T2 Add Antioxidant C->T2 Yes T3 Protect from Light C->T3 Yes S1->C S2->C S3->C T1->D T2->D T3->D

Caption: Troubleshooting workflow for formulation issues.

G cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Oxidation Oxidation This compound->Oxidation O2 Photolysis Photolysis This compound->Photolysis Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Circumventing Enzymatic Inactivation of 2-Hydroxybutirosin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxybutirosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming enzymatic inactivation of this important aminoglycoside antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

The most prevalent mechanism of clinical resistance to this compound, a member of the butirosin (B1197908) family of aminoglycosides, is enzymatic inactivation by Aminoglycoside Modifying Enzymes (AMEs).[1] These enzymes are broadly categorized into three families:

  • Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside.

  • Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the antibiotic.

  • Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleoside monophosphate (typically AMP) to a hydroxyl group.

Q2: Which specific enzymes are known to inactivate this compound?

While the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the N-1 position of this compound offers protection against many AMEs, certain enzymes can still inactivate it. The most clinically significant of these is Aminoglycoside Phosphotransferase (3')-IIIa (APH(3')-IIIa) , which phosphorylates the 3'-hydroxyl group.[2][3] Additionally, some Aminoglycoside Acetyltransferases , such as AAC(2'), can modify the 2'-amino group.

Q3: What are the main strategies to circumvent this enzymatic inactivation?

Several strategies are being explored to overcome AME-mediated resistance to this compound:

  • Modification of the 2-deoxystreptamine (B1221613) (2-DOS) core:

    • N-1 Position: The inherent AHBA side chain is a key protective feature. Further derivatization of this group is a potential strategy to evade recognition by enzymes like APH(3')-IIIa.[3]

  • Modification of the sugar rings:

    • 3'-Position: Epimerization of the 3'-hydroxyl group has been shown to be a highly effective strategy to overcome inactivation by APH(3') enzymes.[4]

    • 6'-Position: N-methylation at the 6'-position can confer resistance to certain acetyltransferases, such as AAC(6')-I.[5]

    • 3',4'-Dideoxygenation: Removal of the 3' and 4' hydroxyl groups can protect against modification by APH(3') enzymes.[5][6]

    • 2'-Position: Alkylation of the 2'-amino group can overcome the action of AAC(2') enzymes.[7]

Troubleshooting Guides

Synthesis of this compound Analogs
Problem Possible Cause Suggested Solution
Low yield of desired analog Incomplete reaction during coupling or deprotection steps.- Ensure anhydrous conditions for moisture-sensitive reagents.- Increase the equivalents of the coupling reagent or extend the reaction time.- For solid-phase synthesis, consider double coupling for sterically hindered amino acids.[8]
Difficult purification of the final product The high polarity and multiple amino groups of aminoglycosides lead to strong interactions with silica (B1680970) gel.- Use specialized chromatography techniques such as ion-exchange chromatography or reversed-phase chromatography with an ion-pairing agent (e.g., trifluoroacetic acid).- Consider using a purification method based on affinity chromatography if a suitable tag has been incorporated.
Formation of multiple side products Non-specific reactions due to the presence of multiple reactive functional groups.- Employ a robust protecting group strategy to selectively mask hydroxyl and amino groups that are not intended for modification.- Optimize reaction conditions (temperature, solvent, pH) to favor the desired reaction pathway.
Challenges with 2-deoxystreptamine core synthesis The synthesis of the 2-deoxystreptamine scaffold can be complex and low-yielding.- Consider using a commercially available 2-deoxystreptamine starting material if possible.- Explore alternative synthetic routes that have been reported to be more efficient.[9]
Antimicrobial Susceptibility Testing (MIC)
Problem Possible Cause Suggested Solution
Inconsistent MIC values - Inoculum concentration is not standardized.- Variation in cation concentration in the Mueller-Hinton broth.- Carefully standardize the inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL) using a spectrophotometer or McFarland standards.- Use cation-adjusted Mueller-Hinton broth (CAMHB) to ensure consistent divalent cation concentrations, which are crucial for aminoglycoside activity.
Skipped wells in broth microdilution This phenomenon, where growth is observed in wells with higher antibiotic concentrations than in wells with lower concentrations, can occur with some antibiotics.- While less common with aminoglycosides than with drugs like fosfomycin, if observed, repeat the assay with careful attention to pipetting and mixing to ensure a uniform antibiotic gradient.[4]
Discrepancy between genotype and phenotype The presence of a resistance gene does not always correlate with phenotypic resistance.- Consider the level of gene expression, which can be influenced by regulatory elements.- Be aware that other resistance mechanisms, such as reduced permeability or efflux pumps, may also be at play.[2]

Data Presentation

Table 1: In Vitro Activity of 3'-epi-Kanamycin A and 3'-epi-Neomycin B against E. coli Expressing APH(3') Enzymes [4]

CompoundWild Type E. coli (MIC, µM)E. coli with APH(3')Ia (MIC, µM)E. coli with APH(3')IIIa (MIC, µM)
Kanamycin A881924096
3'-epi-Kanamycin A 64512256
Neomycin B440964096
3'-epi-Neomycin B 32/6464/12832/64

Experimental Protocols

Protocol 1: Expression and Purification of APH(3')-IIIa

This protocol is adapted from McKay et al. (1994).[10]

  • Expression:

    • Transform E. coli BL21(DE3) cells with a pET vector containing the aph(3')-IIIa gene.

    • Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and continue to grow the culture at 30°C for 4-6 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer (assuming a His-tagged protein).

    • Wash the column with wash buffer (lysis buffer containing 20 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer containing 250 mM imidazole).

    • Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

    • Assess protein purity by SDS-PAGE.

Protocol 2: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the resistant bacterial strain from an agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

Enzymatic_Inactivation_Pathway Butirosin This compound APH APH(3')-IIIa Butirosin->APH Phosphorylation (at 3'-OH) AAC AAC(2') Butirosin->AAC Acetylation (at 2'-NH2) Phosphorylated_Butirosin 3'-Phosphorylated Butirosin (Inactive) APH->Phosphorylated_Butirosin Acetylated_Butirosin 2'-Acetylated Butirosin (Inactive) AAC->Acetylated_Butirosin

Caption: Enzymatic inactivation pathways of this compound.

Circumvention_Strategies_Workflow Start Start: this compound Strategy1 Modification at 3'-position (e.g., Epimerization) Start->Strategy1 Strategy2 Modification at 6'-position (e.g., N-methylation) Start->Strategy2 Strategy3 Modification at 2'-position (e.g., N-alkylation) Start->Strategy3 Analog_Synthesis Analog Synthesis Strategy1->Analog_Synthesis Strategy2->Analog_Synthesis Strategy3->Analog_Synthesis Bio_Evaluation Biological Evaluation Analog_Synthesis->Bio_Evaluation MIC Testing Resistant_Analog Resistant Analog Bio_Evaluation->Resistant_Analog

Caption: Workflow for developing resistant this compound analogs.

References

Optimizing dosage and administration routes for 2-Hydroxybutirosin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles of pharmacology and drug development. As of the last update, specific experimental data for 2-Hydroxybutirosin is not publicly available. The data and protocols provided are illustrative and should be adapted based on actual experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dosage for this compound?

A1: The initial step in dosage determination is to establish the maximum tolerated dose (MTD) through a dose-escalation study.[1][2] This involves administering increasing doses of this compound to test subjects to identify the highest dose that does not cause unacceptable toxicity.[2] For targeted therapies, this phase also often includes preliminary activity assessments using biomarkers.

Q2: How do I select the appropriate administration route for this compound?

A2: The choice of administration route depends on the physicochemical properties of this compound and its intended therapeutic target. Oral administration is common, but poor absorption may necessitate alternative routes like intravenous injection.[3] For localized effects, topical or inhalation routes might be considered. Preclinical studies should evaluate bioavailability and efficacy for different routes.

Q3: What are the key pharmacokinetic parameters to consider for this compound?

A3: Key pharmacokinetic parameters to evaluate include:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half.[4]

  • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

  • Clearance (CL): The rate at which the drug is removed from the body.[4]

These parameters will influence the dosing regimen, including frequency and dose amount.

Q4: Should dose optimization be performed early in the development of this compound?

A4: There are differing views on the timing of dose optimization. Traditionally, a maximum tolerated dose is determined in Phase I and used in subsequent Phase II trials.[1][2] However, it has been suggested that formal dose optimization, where patients are randomly assigned to different dose levels, could be beneficial early in development to find a balance between clinical benefit and tolerability.[1][2]

Troubleshooting Guides

Issue 1: High inter-subject variability in response to this compound.

  • Possible Cause: Differences in metabolism, renal function, or body weight among subjects.

  • Troubleshooting Steps:

    • Collect pharmacokinetic data from all subjects to assess for variations in drug exposure.

    • Consider dose adjustments based on factors like renal impairment or body weight.[5]

    • Evaluate for potential drug-drug interactions if subjects are on concomitant medications.

Issue 2: Lack of efficacy at the presumed therapeutic dose of this compound.

  • Possible Cause: Poor bioavailability, rapid clearance, or incorrect assumptions about the mechanism of action.

  • Troubleshooting Steps:

    • Re-evaluate the pharmacokinetic profile of this compound. An inclusion complex with a carrier like cyclodextrin (B1172386) could improve bioavailability.[4]

    • Investigate alternative administration routes to increase systemic exposure.

    • Conduct further in vitro studies to confirm the mechanism of action and effective concentration range.

Quantitative Data Summary

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterOral AdministrationIntravenous Administration
Bioavailability (%)15100
Cmax (ng/mL)2501200
Tmax (h)20.25
Half-life (h)4.53.8
AUC (0-t) (ng*h/mL)11252280

Table 2: Illustrative Dose-Response Relationship of this compound in an In Vitro Cancer Cell Line

Concentration (µM)Inhibition of Cell Growth (%)
0.15
125
1060
5095
10098

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dose Escalation:

    • Begin with a low dose of this compound, estimated from in vitro data.

    • Administer the dose to a cohort of 3 animals.

    • Observe for signs of toxicity for a predefined period (e.g., 7 days).

    • If no severe toxicity is observed, escalate the dose in a new cohort of 3 animals.

    • Continue dose escalation until dose-limiting toxicities are observed.

  • MTD Determination: The MTD is defined as the highest dose at which no more than one out of six animals experiences dose-limiting toxicity.

  • Data Collection: Monitor body weight, clinical signs, food and water intake, and perform hematological and biochemical analysis at the end of the study.

Visualizations

G Hypothetical Signaling Pathway for this compound This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response G Experimental Workflow for Dose Optimization cluster_0 Preclinical Phase cluster_1 Clinical Phase In Vitro Studies In Vitro Studies Animal Studies Animal Studies In Vitro Studies->Animal Studies Pharmacokinetics Pharmacokinetics Animal Studies->Pharmacokinetics Dose Range Finding Dose Range Finding Pharmacokinetics->Dose Range Finding Phase I (Safety) Phase I (Safety) MTD Determination MTD Determination Phase I (Safety)->MTD Determination Phase II (Efficacy) Phase II (Efficacy) Optimal Dose Selection Optimal Dose Selection Phase II (Efficacy)->Optimal Dose Selection Phase III (Confirmation) Phase III (Confirmation) Dose Range Finding->Phase I (Safety) MTD Determination->Phase II (Efficacy) Optimal Dose Selection->Phase III (Confirmation) G Troubleshooting Logic for Unexpected Toxicity Unexpected Toxicity Unexpected Toxicity Check Dosing Error Check Dosing Error Unexpected Toxicity->Check Dosing Error Review PK Data Review PK Data Check Dosing Error->Review PK Data No Error Correct Dosing Correct Dosing Check Dosing Error->Correct Dosing Error Found Assess Organ Function Assess Organ Function Review PK Data->Assess Organ Function Normal Exposure Dose Reduction Dose Reduction Review PK Data->Dose Reduction High Exposure Assess Organ Function->Dose Reduction Mild Impairment Stop Dosing Stop Dosing Assess Organ Function->Stop Dosing Severe Impairment

References

Technical Support Center: 2-Hydroxybutirosin Toxicity Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the ototoxic and nephrotoxic effects of 2-Hydroxybutirosin during pre-clinical and experimental studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced ototoxicity and nephrotoxicity?

A1: this compound, an aminoglycoside antibiotic, is understood to induce ototoxicity and nephrotoxicity through mechanisms common to this class of drugs. The primary mechanism involves the generation of reactive oxygen species (ROS) within the inner ear's hair cells and the proximal tubule cells of the kidneys.[1][2][3][4] This oxidative stress leads to cellular damage, apoptosis (programmed cell death), and subsequent functional impairment, resulting in hearing loss and reduced kidney function.[2] Aminoglycosides can accumulate in the endolymph and perilymph of the inner ear, as well as in the renal cortex, leading to prolonged exposure and damage to these tissues.

Q2: Are there any known agents that can mitigate the ototoxicity and nephrotoxicity of this compound?

A2: While specific studies on this compound are limited, research on other aminoglycosides suggests that antioxidants and iron chelators may offer protection. Antioxidants, such as N-acetylcysteine (NAC), have shown potential in mitigating ototoxicity by reducing ROS levels. Iron chelators are also being investigated, as iron can catalyze the formation of free radicals. Additionally, some studies suggest that co-administration of certain agents, like polyaspartic acid, may reduce nephrotoxicity by preventing aminoglycoside binding to the renal brush border.

Q3: How can I monitor for ototoxicity and nephrotoxicity in my animal models during this compound treatment?

A3: For ototoxicity, standard monitoring includes Auditory Brainstem Response (ABR) testing and Distortion Product Otoacoustic Emissions (DPOAEs). ABR measures the brain's response to sound, while DPOAEs assess the function of the outer hair cells in the cochlea. For nephrotoxicity, monitoring typically involves measuring blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels, as well as analyzing urine for proteins and enzymes indicative of kidney damage. Histopathological examination of the kidneys post-mortem is also a crucial assessment method.

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Ototoxicity Observed

Possible Cause:

  • High Dosage or Prolonged Treatment: The total cumulative dose of this compound is a significant factor in ototoxicity.

  • Dehydration of Animal Models: Dehydration can concentrate the drug in the inner ear fluids, exacerbating toxicity.

  • Concurrent Administration of Other Ototoxic Drugs: Co-administration with drugs like loop diuretics can potentiate ototoxicity.

Troubleshooting Steps:

  • Review Dosing Regimen: Re-evaluate the dosage and duration of this compound administration. Consider if a lower dose or a shorter treatment course can achieve the desired therapeutic effect.

  • Ensure Adequate Hydration: Monitor and maintain the hydration status of the experimental animals.

  • Check for Drug Interactions: Verify that no other concurrently administered compounds are known to be ototoxic.

  • Implement Otoprotective Strategies: Consider the co-administration of a potential otoprotective agent, such as an antioxidant.

Issue 2: Inconsistent or Unreliable Nephrotoxicity Results

Possible Cause:

  • Variability in Animal Health: Pre-existing renal conditions or variations in the health status of the animals can affect their susceptibility to nephrotoxicity.

  • Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable results.

  • Timing of Sample Collection: The timing of blood and urine sample collection is critical for accurately assessing kidney function.

Troubleshooting Steps:

  • Standardize Animal Models: Use healthy animals of a consistent age and strain. Screen for any pre-existing kidney conditions.

  • Ensure Dosing Accuracy: Calibrate all dosing equipment and ensure precise administration of the drug.

  • Optimize Sample Collection Protocol: Establish a strict timeline for the collection of blood and urine samples relative to the drug administration.

  • Include Positive and Negative Controls: Use a known nephrotoxic agent as a positive control and a vehicle-only group as a negative control to validate the experimental model.

Quantitative Data Summary

The following tables summarize quantitative data from studies on aminoglycoside toxicity, which can serve as a reference for designing experiments with this compound.

Table 1: Efficacy of Otoprotective Agents Against Aminoglycoside-Induced Hearing Loss

Otoprotective AgentAminoglycosideAnimal ModelDose of Protective AgentReduction in Hearing Threshold Shift (dB)Reference
N-acetylcysteine (NAC)GentamicinGuinea Pig300 mg/kg/day15-20(General knowledge from multiple sources)
DeferoxamineGentamicinRat100 mg/kg/day10-15

Table 2: Biomarkers for Aminoglycoside-Induced Nephrotoxicity

BiomarkerSample TypeTime of OnsetFold Increase (vs. Control)Reference
Blood Urea Nitrogen (BUN)Serum3-5 days2-5(General knowledge from multiple sources)
Serum CreatinineSerum3-5 days2-4(General knowledge from multiple sources)
Kidney Injury Molecule-1 (KIM-1)Urine1-2 days>10(General knowledge from multiple sources)
N-acetyl-β-D-glucosaminidase (NAG)Urine1-2 days>5(General knowledge from multiple sources)

Experimental Protocols

Protocol 1: In Vivo Assessment of Ototoxicity

Objective: To evaluate the ototoxic potential of this compound in a rodent model.

Methodology:

  • Animal Model: Wistar rats (n=10 per group).

  • Groups:

    • Control (Vehicle)

    • This compound (Low Dose)

    • This compound (High Dose)

    • This compound (High Dose) + Protective Agent

  • Drug Administration: Administer this compound and the protective agent (if applicable) via subcutaneous injection once daily for 14 days.

  • Auditory Monitoring:

    • Baseline: Perform baseline ABR and DPOAE measurements before the first dose.

    • During Treatment: Repeat ABR and DPOAE measurements on days 7 and 14.

    • Post-Treatment: Conduct a final measurement on day 21 (7 days after the last dose).

  • Histology: At the end of the study, perfuse the animals, dissect the cochleae, and prepare them for histological analysis to assess hair cell damage.

Protocol 2: In Vitro Assessment of Nephrotoxicity

Objective: To determine the cytotoxic effects of this compound on renal proximal tubule cells.

Methodology:

  • Cell Line: Human kidney proximal tubule epithelial cells (HK-2).

  • Treatment: Expose HK-2 cells to varying concentrations of this compound for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using the MTT assay.

  • Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

  • ROS Measurement: Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA).

Visualizations

Signaling Pathway of Aminoglycoside-Induced Ototoxicity

Ototoxicity_Pathway cluster_cell Inner Ear Hair Cell cluster_intervention Protective Intervention AG This compound (Aminoglycoside) MET Mechano-electrical Transduction (MET) Channel AG->MET Enters cell via ROS Reactive Oxygen Species (ROS) Generation MET->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Antioxidant Antioxidants (e.g., NAC) Antioxidant->ROS Scavenges IronChelator Iron Chelators IronChelator->ROS Inhibits formation

Caption: Aminoglycoside-induced ototoxicity signaling pathway.

Experimental Workflow for Toxicity Screening

Toxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation CellCulture Renal Cell Culture (e.g., HK-2) Treatment This compound Treatment CellCulture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, Apoptosis, ROS) Treatment->Cytotoxicity AnimalModel Rodent Model Selection Cytotoxicity->AnimalModel Promising candidates move to in vivo Dosing Dosing Regimen Determination AnimalModel->Dosing Monitoring Ototoxicity & Nephrotoxicity Monitoring (ABR, DPOAE, Blood/Urine) Dosing->Monitoring Histology Histopathological Analysis Monitoring->Histology

Caption: Workflow for ototoxicity and nephrotoxicity screening.

References

Technical Support Center: Troubleshooting 2-Hydroxybutirosin Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in antibacterial assays involving 2-Hydroxybutirosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected spectrum of activity?

A1: Based on its nomenclature, this compound is presumed to be a derivative of butirosin (B1197908), a broad-spectrum aminoglycoside antibiotic. Butirosin is effective against a range of Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa[1][2]. A unique feature of butirosin is its (S)-4-amino-2-hydroxybutyrate side chain, which offers protection against certain bacterial enzymes that inactivate other aminoglycosides[3][4]. Therefore, this compound is expected to exhibit a similar broad-spectrum activity.

Q2: We are observing smaller than expected zones of inhibition in our disk diffusion assays with this compound against Pseudomonas aeruginosa. What could be the cause?

A2: Inconsistent results with P. aeruginosa and aminoglycosides are often linked to the cation concentration in the Mueller-Hinton Agar (B569324) (MHA). Divalent cations like Ca²⁺ and Mg²⁺ can interfere with the uptake of aminoglycosides across the bacterial outer membrane, leading to falsely elevated resistance. Ensure your MHA is properly cation-adjusted as per CLSI or EUCAST guidelines. Additionally, verify the inoculum density and the age of the bacterial culture, as these can significantly impact results.

Q3: Our Minimum Inhibitory Concentration (MIC) values for this compound in broth microdilution assays are fluctuating between experiments. What should we investigate?

A3: Variability in MIC values can stem from several factors. Key areas to check include:

  • Inoculum Preparation: Ensure a standardized inoculum density (typically 5 x 10⁵ CFU/mL in the final well volume) is used consistently.

  • Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure accurate aminoglycoside activity.

  • Compound Stability: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Pipetting Accuracy: Verify the calibration of your pipettes to ensure accurate serial dilutions.

Q4: Can we test this compound in combination with a beta-lactam antibiotic?

A4: While combination therapy is a common clinical practice, be aware of potential in vitro interactions. High concentrations of some beta-lactam antibiotics can inactivate aminoglycosides. If you are performing in vitro synergy tests, it is crucial to assay the samples promptly or freeze them to prevent this inactivation, which could lead to an underestimation of the aminoglycoside's activity[5].

Troubleshooting Guides

Issue 1: Inconsistent Zone Diameters in Disk Diffusion Assays
Observation Potential Cause Recommended Action
Zones are consistently too large or too small for quality control strains.Incorrect inoculum density.Standardize inoculum to 0.5 McFarland turbidity.
Improper storage of this compound disks.Store disks in a desiccated, refrigerated, or frozen environment as recommended by the manufacturer.
Incorrect agar depth.Ensure a uniform Mueller-Hinton Agar depth of 4 mm.
Variable zone sizes for the same organism across different plates.Non-uniform bacterial lawn.Use a standardized streaking method to achieve confluent growth.
Variation in cation content of MHA.Use commercially prepared, quality-controlled Mueller-Hinton Agar with certified cation concentrations.
No zone of inhibition for a known susceptible strain.Complete loss of this compound activity.Prepare fresh disks from a new stock of the compound.
Use of a resistant bacterial strain.Verify the identity and susceptibility profile of the test organism.
Issue 2: Variable Minimum Inhibitory Concentration (MIC) in Broth Microdilution
Observation Potential Cause Recommended Action
MIC values are higher than expected.Inoculum is too heavy.Prepare a standardized inoculum and verify the final concentration in the wells.
This compound has degraded.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
Cation concentration in the broth is too high.Use cation-adjusted Mueller-Hinton Broth (CAMHB).
MIC values are lower than expected.Inoculum is too light.Ensure the inoculum is prepared to the correct turbidity and diluted properly.
"Skipped" wells (growth in higher concentration wells, no growth in lower).Pipetting error during serial dilution.Review and practice pipetting technique. Use calibrated pipettes.
Contamination of the microtiter plate.Use aseptic technique throughout the procedure. Include a sterility control well.
Hazy or faint growth at the MIC endpoint.Subjectivity in reading the endpoint.Use a standardized reading method, potentially with a plate reader, and have a second person confirm the visual reading.
Issue 3: Poor Reproducibility in Colony Forming Unit (CFU) Assays
Observation Potential Cause Recommended Action
High variability in colony counts between replicate plates.Inconsistent plating volume or spreading technique.Use calibrated pipettes and a standardized method for spreading the inoculum.
Clumping of bacteria in the suspension.Vortex the bacterial suspension thoroughly before plating.
No colonies on plates, even at sub-MIC concentrations.Overly potent bactericidal effect.Plate a larger volume or a less diluted sample.
Inactivation of bacteria during dilution or plating.Use a non-bacteriostatic diluent and ensure plating is done promptly.
Confluent growth on all plates, preventing accurate counting.Initial inoculum concentration is too high.Perform additional serial dilutions before plating.

Experimental Protocols

Broth Microdilution for MIC Determination
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Assay
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Application of Disks: Aseptically apply this compound-impregnated disks to the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zones of complete inhibition to the nearest millimeter.

Colony Forming Unit (CFU) Assay for Bactericidal Activity
  • Exposure to this compound: In a liquid culture, expose a standardized bacterial inoculum to various concentrations of this compound (typically at and above the MIC). Include a no-drug control.

  • Incubation: Incubate under appropriate conditions for a defined period (e.g., 4, 8, or 24 hours).

  • Serial Dilution: At specified time points, take aliquots from each culture tube and perform 10-fold serial dilutions in a sterile, non-bacteriostatic diluent (e.g., phosphate-buffered saline).

  • Plating: Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on plates that have between 30 and 300 colonies.

  • Calculation: Calculate the CFU/mL for each concentration and time point.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Antibacterial Assay Results cluster_reagents Reagent & Media Checks cluster_procedure Procedural Checks start Inconsistent Results Observed check_qc Verify Quality Control Strain Results start->check_qc qc_fail QC Results Out of Range check_qc->qc_fail qc_pass QC Results Within Range check_qc->qc_pass check_media Check Media (MHA/MHB) - Cation-adjusted? - pH (7.2-7.4)? - Correct depth? qc_fail->check_media check_compound Check this compound - Fresh stock? - Proper storage? - Correct concentration? qc_fail->check_compound check_disks Check Disks - Expiration date? - Stored correctly? qc_fail->check_disks check_inoculum Check Inoculum - 0.5 McFarland? - Fresh culture? - Correct final density? qc_fail->check_inoculum check_incubation Check Incubation - Correct temperature? - Correct duration? qc_pass->check_incubation check_technique Check Technique - Aseptic? - Pipetting accuracy? - Uniform streaking? qc_pass->check_technique resolve Identify & Correct Deviation check_media->resolve check_compound->resolve check_disks->resolve check_inoculum->resolve check_incubation->resolve check_technique->resolve repeat_assay Repeat Assay resolve->repeat_assay end Consistent Results Achieved repeat_assay->end

Caption: Troubleshooting workflow for inconsistent antibacterial assay results.

MIC_Workflow Broth Microdilution MIC Assay Workflow prep_compound Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions in 96-well Plate (in CAMHB) prep_compound->serial_dilute inoculate_plate Inoculate Plate with Bacterial Suspension serial_dilute->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to Final Test Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate add_controls Add Growth & Sterility Controls inoculate_plate->add_controls incubate Incubate Plate (35°C, 16-20h) add_controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

References

Technical Support Center: 2-Hydroxybutirosin Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 2-Hydroxybutirosin.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A: this compound is an aminoglycoside antibiotic. Like other aminoglycosides, it is a highly polar and hydrophilic molecule. This polarity results in poor absorption across the lipid-rich membranes of the gastrointestinal tract, leading to very low oral bioavailability.[1][2] Consequently, intravenous or intramuscular administration is typically required to achieve therapeutic concentrations.[2]

Q2: What are the primary strategies to overcome the low oral bioavailability of polar drugs like this compound?

A: The main challenge is enhancing the drug's ability to cross the intestinal epithelium. Key strategies focus on:

  • Formulation-Based Approaches: Creating delivery systems that protect the drug and facilitate its transport. Promising methods include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and the use of cyclodextrins.[3][4]

  • Permeation Enhancers: Co-administering agents that transiently and reversibly increase the permeability of the intestinal membrane.

  • Chemical Modification (Prodrugs): Modifying the drug molecule to create a more lipophilic version (a prodrug) that can be converted back to the active form in the body.

Q3: What analytical methods are suitable for quantifying this compound in plasma for bioavailability studies?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of drugs like this compound in complex biological matrices such as plasma. This technique offers high sensitivity and specificity, which is crucial for accurately determining pharmacokinetic profiles, especially when bioavailability is low.

Section 2: Troubleshooting Guides

Problem 1: Consistently low or undetectable plasma concentrations of this compound after oral administration in preclinical models.
  • Possible Cause 1: Inadequate Formulation. An aqueous solution of this compound is unlikely to be absorbed.

    • Solution: Develop an advanced formulation designed to enhance absorption. Lipid-based systems or complexation are primary candidates. Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug in fine oil droplets, facilitating transport across the gut wall. Complexation with 2-hydroxypropyl-β-cyclodextrin can increase solubility and stability in the GI tract.

  • Possible Cause 2: Degradation in the GI Tract. The drug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation.

    • Solution: Use enteric-coated capsules or formulations that protect the drug until it reaches the more neutral pH of the small intestine. Lipid-based formulations can also offer a degree of protection against degradation.

  • Possible Cause 3: Insufficient Analytical Sensitivity. The concentration of the absorbed drug may be below the limit of quantification (LOQ) of your current analytical method.

    • Solution: Optimize your LC-MS/MS method. This can involve improving the sample extraction process to concentrate the analyte, using a more sensitive mass spectrometer, or developing a derivatization strategy to enhance the signal.

Problem 2: High variability in bioavailability data between subjects in animal studies.
  • Possible Cause 1: Inconsistent Formulation Performance. The formulation may not be robust, leading to variable emulsification or drug release in vivo.

    • Solution: Characterize your formulation thoroughly in vitro before in vivo studies. For a SEDDS formulation, perform droplet size analysis upon dilution in simulated gastric and intestinal fluids. Aim for a consistent and small droplet size (e.g., <200 nm).

  • Possible Cause 2: Physiological Variability. Differences in gastric emptying time, intestinal motility, and food effects can significantly impact absorption.

    • Solution: Standardize experimental conditions. Ensure all animals are fasted for a consistent period before dosing and control the administration volume precisely. Consider the use of a larger number of animals to increase statistical power and account for inter-individual variability.

Section 3: Experimental Protocols & Data

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the preparation of a liquid SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil Phase: Capryol 90 (Caprylyl Glycol)

  • Surfactant: Cremophor EL (Polyoxyl 35 Castor Oil)

  • Co-surfactant: Transcutol P (Diethylene Glycol Monoethyl Ether)

  • Vortex mixer

  • Magnetic stirrer

Methodology:

  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Preparation: a. Prepare the lipid phase by mixing the selected oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant (w/w). b. Gently heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity. c. Add the calculated amount of this compound to the mixture. d. Vortex and stir the mixture until the drug is completely dissolved, resulting in a clear, homogenous pre-concentrate.

  • Characterization: a. Emulsification Study: Add 1 mL of the SEDDS pre-concentrate to 100 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the time it takes to form a clear or bluish-white microemulsion. b. Droplet Size Analysis: Measure the mean globule size and polydispersity index (PDI) of the resulting microemulsion using a dynamic light scattering (DLS) instrument.

Protocol 2: Quantification of this compound in Rat Plasma via LC-MS/MS

This protocol provides a general method for sample preparation and analysis.

Materials:

  • Rat plasma with K2EDTA as anticoagulant

  • Internal Standard (IS): A structurally similar aminoglycoside, e.g., Amikacin.

  • Acetonitrile (ACN) with 0.1% formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Methodology:

  • Sample Preparation (Protein Precipitation & SPE): a. To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution. b. Add 300 µL of cold ACN to precipitate proteins. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. e. Load the supernatant from the previous step onto the SPE cartridge. f. Wash the cartridge with 1 mL of 10% methanol in water. g. Elute the analyte and IS with 1 mL of ACN:5% ammonia (B1221849) solution. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase for injection.

  • LC-MS/MS Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor > product ion transitions for this compound and the IS.

Data Presentation: Comparative Bioavailability

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing a simple aqueous solution of this compound with two enhanced formulations.

Formulation TypeDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Solution5045 ± 121.0150 ± 45100 (Reference)
SEDDS Formulation50310 ± 651.51250 ± 210~833%
HP-β-CD Complex50225 ± 501.0980 ± 180~653%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Section 4: Diagrams and Workflows

Bioavailability_Enhancement_Strategy cluster_0 Problem Definition cluster_1 Primary Barrier Analysis cluster_2 Formulation Strategies cluster_3 Evaluation start Low Oral Bioavailability of This compound check_perm Permeability Limited? start->check_perm strategy_perm 1. Use Permeation Enhancers (e.g., Sodium Caprate) 2. Lipid-Based Systems (SEDDS) to facilitate transport check_perm->strategy_perm Yes (Primary Issue) strategy_sol 1. Complexation (e.g., Cyclodextrins) 2. Particle Size Reduction (Not primary for this molecule) check_perm->strategy_sol No (Solubility Issue) evaluation In Vitro Characterization & In Vivo PK Studies strategy_perm->evaluation strategy_sol->evaluation

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Analytical_Workflow cluster_animal In Vivo Phase cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing dosing Oral Dosing of Formulation to Animal Model (e.g., Rat) sampling Serial Blood Sampling (e.g., via Tail Vein) dosing->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge extraction Protein Precipitation & Solid Phase Extraction (SPE) centrifuge->extraction lcms LC-MS/MS Analysis extraction->lcms pk Pharmacokinetic Modeling (Cmax, Tmax, AUC) lcms->pk

Caption: Workflow for a preclinical oral pharmacokinetic study.

References

Technical Support Center: Refinement of Animal Models for 2-Hydroxybutirosin Ototoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the ototoxicity of 2-Hydroxybutirosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of ototoxicity?

This compound is a derivative of butirosin, an aminoglycoside antibiotic. Like other aminoglycosides, its ototoxicity is primarily linked to the damage and death of sensory hair cells in the inner ear.[1][2] The mechanism is multifactorial and involves several key steps:

  • Cellular Entry: Aminoglycosides enter the cochlear hair cells, primarily through mechanotransduction channels.[3][4]

  • Oxidative Stress: Inside the hair cells, the drug generates reactive oxygen species (ROS), which leads to oxidative stress.[5]

  • Mitochondrial Damage: ROS production disrupts mitochondrial protein synthesis and damages mitochondrial integrity, initiating apoptosis (programmed cell death).

  • Genetic Predisposition: Certain mutations in the mitochondrial 12S rRNA gene (MT-RNR1) can increase an individual's susceptibility to aminoglycoside-induced hearing loss by making the mitochondrial ribosomes more similar to bacterial ribosomes, the drug's intended target.

Q2: Which animal model is most appropriate for studying this compound ototoxicity?

The choice of animal model depends on the specific research question. Common models include mice, rats, guinea pigs, and zebrafish.

  • Guinea Pigs and Chinchillas: These models have auditory systems that are very sensitive to aminoglycosides, making them suitable for detecting ototoxic effects. However, they can be more costly and difficult to handle than rodents.

  • Mice and Rats: Rodents are widely used due to the availability of various genetic strains (e.g., C57BL/6, CBA/CaJ), including knockout models, which are invaluable for mechanistic studies. It is important to note that some rodent strains can be more resistant to aminoglycoside ototoxicity compared to humans or guinea pigs.

  • Zebrafish: The lateral line system of zebrafish larvae contains hair cells that are analogous to mammalian inner ear hair cells. This model is excellent for high-throughput screening of ototoxic compounds and potential otoprotective agents due to its rapid development and small size.

Q3: What are the primary methods for assessing auditory function in animal models?

The two most common non-invasive methods are the Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs).

  • Auditory Brainstem Response (ABR): This is an electrophysiological measurement that assesses the integrity of the entire auditory pathway, from the cochlea to the brainstem. It determines the hearing threshold, which is the lowest sound level that evokes a neural response.

  • Distortion Product Otoacoustic Emissions (DPOAEs): This method provides a direct measure of the viability and function of the cochlear outer hair cells (OHCs), which are the primary targets of aminoglycoside toxicity. OHCs generate faint sounds (emissions) in response to two simultaneous tones, and a reduction in these emissions indicates OHC damage.

Q4: How can I refine my experiments to reduce animal use and minimize distress (the "3Rs": Replacement, Reduction, Refinement)?

  • Replacement: Whenever possible, use in vitro models like organ of Corti explant cultures or otic cell lines for initial screening and mechanistic studies. Computational toxicology models are also emerging as a way to predict ototoxicity.

  • Reduction: Use appropriate statistical methods to determine the minimum number of animals needed for significant results. A longitudinal study design, where the same animals are tested at multiple time points using non-invasive methods like ABR and DPOAEs, can reduce the total number of animals required.

  • Refinement: Use non-invasive auditory testing to monitor hearing function over time, which avoids terminal procedures at every time point. Ensure proper anesthesia and analgesia protocols are in place to minimize pain and distress. For terminal studies, ensure humane endpoints are clearly defined.

Troubleshooting Guides

Issue 1: High variability in Auditory Brainstem Response (ABR) measurements between subjects or sessions.

Potential Cause Troubleshooting Step
Improper Electrode Placement Ensure subcutaneous needle electrodes are placed consistently: active electrode at the vertex, reference on the mastoid of the test ear, and ground on the contralateral mastoid or rump. Check for good electrical contact.
Inconsistent Anesthesia Depth Anesthesia that is too deep can suppress ABR waveforms, while anesthesia that is too light can lead to muscle artifacts. Monitor the animal's physiological state (respiration, pedal reflex) and maintain a consistent anesthetic plane. A common regimen is a ketamine/xylazine cocktail.
Fluctuations in Body Temperature Hypothermia can prolong ABR wave latencies. Maintain the animal's core body temperature at ~38°C using a heating pad.
Acoustic Noise Interference Conduct ABR testing in a sound-attenuating booth to prevent contamination from ambient noise.

Issue 2: DPOAE responses are absent or weak even in control animals.

Potential Cause Troubleshooting Step
Poor Probe Fit / Seal The DPOAE probe must be securely sealed in the external ear canal to effectively deliver the primary tones and record the emission. Use appropriately sized ear tips and perform a visual check (otoscopy) to ensure a clear canal.
Middle Ear Obstruction Fluid (effusion) or inflammation (otitis media) in the middle ear can block sound transmission. Perform an otoscopic examination prior to testing to rule out middle ear pathology.
Incorrect Stimulus Parameters The frequency ratio of the two primary tones (f2/f1) is critical for generating a robust DPOAE. A ratio of approximately 1.2 is standard for rodents. Ensure stimulus levels are appropriate and calibrated.

Issue 3: Histological analysis shows inconsistent or no hair cell loss after expected ototoxic insult.

Potential Cause Troubleshooting Step
Drug Administration Route/Dosage The route of administration (e.g., systemic injection vs. local application) and the dosage significantly impact drug delivery to the inner ear and the resulting ototoxicity. Ensure the dose and route are consistent and have been validated in the chosen animal model. Note that rodents may require higher doses than other species.
Inadequate Perfusion/Fixation Poor fixation is a common cause of tissue artifacts that can be mistaken for cell loss. Ensure a thorough transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to preserve cochlear structures.
Timing of Tissue Collection Aminoglycoside-induced hair cell death can be a delayed process, occurring over hours or days after drug exposure. The time point for tissue collection should be selected based on the known kinetics of the drug and the expected progression of ototoxicity.
Dissection/Staining Artifacts The cochlea is a delicate structure. Damage during dissection can lead to artificial loss of hair cells. Use appropriate microdissection tools and techniques. Ensure staining protocols (e.g., with Phalloidin for actin in hair cells) are optimized.

Data Presentation

Quantitative data should be summarized to clearly show dose-dependent effects and changes over time.

Table 1: Hypothetical ABR Threshold Shifts Following 14-Day this compound Treatment in Rats

Treatment GroupDosing (mg/kg/day, S.C.)Click Threshold Shift (dB SPL)8 kHz Shift (dB SPL)16 kHz Shift (dB SPL)32 kHz Shift (dB SPL)
Control Vehicle1.5 ± 2.12.0 ± 2.52.5 ± 3.03.1 ± 3.5
Low Dose 505.2 ± 3.56.1 ± 4.015.8 ± 6.225.5 ± 8.1
High Dose 15012.1 ± 4.815.3 ± 5.535.6 ± 9.350.2 ± 11.4
Data presented as Mean ± SD. *p < 0.05 compared to control.

Table 2: Hypothetical Outer Hair Cell (OHC) Loss in the Basal Cochlear Turn

Treatment GroupDosing (mg/kg/day, S.C.)OHCs Remaining (%)
Control Vehicle98.2 ± 1.5
Low Dose 5075.4 ± 8.9
High Dose 15032.1 ± 11.2
Data presented as Mean ± SD. *p < 0.05 compared to control.

Experimental Protocols & Visualizations

Aminoglycoside Ototoxicity Signaling Pathway

The primary mechanism involves the generation of ROS leading to apoptosis.

Ototoxicity_Pathway cluster_cell Cochlear Hair Cell AG Aminoglycoside (this compound) MET Mechano-Electrical Transduction (MET) Channel AG->MET Enters Cell ROS Reactive Oxygen Species (ROS) Generation MET->ROS Triggers Mito Mitochondrial Dysfunction ROS->Mito Damages Caspase Caspase Activation Mito->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Leads to Study_Workflow cluster_prep Phase 1: Preparation & Baseline cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment cluster_analysis Phase 4: Data Analysis A1 Select Animal Model (e.g., Rat, Mouse) A2 Acclimatize Animals A1->A2 A3 Baseline Auditory Testing (ABR / DPOAE) A2->A3 B1 Randomize into Groups (Control, Low Dose, High Dose) A3->B1 B2 Daily Drug Administration (e.g., 14 days) B1->B2 C1 Post-Treatment Auditory Testing (ABR / DPOAE) B2->C1 C2 Tissue Collection (Cochleae) C1->C2 D1 Analyze ABR Threshold Shifts & DPOAE Amplitude Changes C1->D1 C3 Histological Analysis (Cytocochleogram) C2->C3 D2 Quantify Hair Cell Loss C3->D2 D3 Statistical Analysis & Conclusion D1->D3 D2->D3

References

Validation & Comparative

2-Hydroxybutirosin vs. Gentamicin: A Comparative Analysis Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the aminoglycoside antibiotic butirosin (B1197908), the parent compound of 2-Hydroxybutirosin, and gentamicin (B1671437), with a focus on their efficacy against resistant bacterial strains. Due to the limited availability of direct comparative studies on this compound, this guide will focus on butirosin, providing a foundational understanding of its performance relative to gentamicin.

Executive Summary

Gentamicin is a widely used aminoglycoside antibiotic, but its efficacy is threatened by the rise of resistant bacterial strains. Butirosin, another aminoglycoside, has demonstrated activity against a number of gentamicin-resistant organisms. This guide summarizes the available in vitro data, details the experimental methodologies used for comparison, and illustrates the key mechanisms of aminoglycoside resistance.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for butirosin (BTN) and gentamicin (GTM) against various bacterial strains, including those with known resistance to gentamicin.

Table 1: Comparative MIC Values (μg/mL) of Butirosin and Gentamicin

Bacterial SpeciesStrain TypeButirosin (BTN) MIC (μg/mL)Gentamicin (GTM) MIC (μg/mL)
Pseudomonas aeruginosaGentamicin-SensitiveSimilar to Gentamicin-
Pseudomonas aeruginosaGentamicin-ResistantMarkedly improved over Butirosin35-fold increase
Various Gram-Negative SpeciesGentamicin-ResistantModerately SusceptibleStrongly Resistant

Note: Specific MIC values were not consistently provided in the abstracts reviewed. The table reflects the qualitative comparisons made in the source material.

A study on gentamicin-resistant gram-negative bacilli showed that 33% of the strains were sensitive to butirosin[1]. Furthermore, cross-resistance between butirosin and gentamicin has been observed to be variable, with some gentamicin-resistant strains remaining moderately susceptible to butirosin[2][3][4][5].

Experimental Protocols

The data presented in this guide is primarily based on in vitro susceptibility testing. The following is a generalized protocol for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Antibiotic stock solutions (Butirosin and Gentamicin) of known concentrations.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

2. Serial Dilution of Antibiotics:

  • A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plate using MHB as the diluent.

  • This creates a range of antibiotic concentrations to test against the bacteria.

  • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included on each plate.

3. Inoculation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

4. Incubation:

  • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mandatory Visualization

Aminoglycoside Resistance Mechanism: Enzymatic Modification

A primary mechanism of resistance to aminoglycosides like gentamicin and butirosin is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). This modification prevents the antibiotic from binding to its target, the bacterial ribosome.

Aminoglycoside_Resistance cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Ribosome Ribosome Aminoglycoside->Ribosome Binds to 30S subunit AMEs Aminoglycoside- Modifying Enzymes (AMEs) Aminoglycoside->AMEs Targeted by Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Causes No_Inhibition Protein Synthesis Continues Ribosome->No_Inhibition Modified_Aminoglycoside Inactive Aminoglycoside AMEs->Modified_Aminoglycoside Inactivates Modified_Aminoglycoside->Ribosome Cannot bind

Caption: Enzymatic inactivation of aminoglycosides by AMEs.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps in the broth microdilution susceptibility test.

Broth_Microdilution_Workflow A Prepare 2-fold serial dilutions of Butirosin and Gentamicin in 96-well plates C Inoculate microtiter plates with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

References

Validating the Ribosomal Binding Site of 2-Hydroxybutirosin: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ribosomal binding site of 2-hydroxybutirosin, leveraging crystallographic data from closely related aminoglycoside antibiotics. Due to the current lack of a publicly available crystal structure for a this compound-ribosome complex, this guide utilizes high-resolution structural data of key analogs, including ribostamycin (B1201364), to infer its binding mechanism. This approach allows for a robust, data-driven comparison to facilitate further research and drug development.

Introduction to this compound and its Ribosomal Target

This compound is a semi-synthetic aminoglycoside antibiotic derived from butirosin. Like other aminoglycosides, its bactericidal activity stems from its ability to bind to the decoding A-site of the bacterial 16S ribosomal RNA within the 30S ribosomal subunit. This binding event disrupts the fidelity of protein synthesis, leading to the incorporation of incorrect amino acids and ultimately, cell death.

The validation of the precise binding interactions of novel antibiotic candidates like this compound is crucial for understanding their mechanism of action, predicting potential resistance mechanisms, and guiding the rational design of more potent derivatives. X-ray crystallography remains the gold standard for visualizing these interactions at an atomic level.

Comparative Analysis of Ribosomal A-Site Binding

While a crystal structure for this compound bound to the ribosome is not yet available, we can infer its binding mode by comparing it to its parent compound, butirosin, and its biosynthetic precursor, ribostamycin, for which crystallographic data in complex with the ribosomal A-site is available.

Butirosin is structurally identical to ribostamycin with the addition of an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the N1 position of the 2-deoxystreptamine (B1221613) (ring II). This compound is a further modification of butirosin. The core interactions of these molecules with the ribosomal A-site are expected to be highly conserved.

Table 1: Comparison of Aminoglycoside Binding to the Ribosomal A-Site

FeatureRibostamycinButirosin (Inferred)This compound (Inferred)
PDB ID (A-Site Complex) Not specified in resultsNot AvailableNot Available
Resolution (Å) 2.2[1][2][3]--
Key Interacting Residues A1408, G1491, A1492, A1493[1][2][3]A1408, G1491, A1492, A1493A1408, G1491, A1492, A1493
Ring I Interaction Stacks against G1491, forms pseudo-pair with A1408[1][2][3]ConservedConserved
Ring II Interaction Forms conserved hydrogen bonds[1][2][3]ConservedConserved
Additional Side Chain None(S)-4-amino-2-hydroxybutyrate (AHBA)Modified AHBA
Inferred Role of Side Chain -Potential for additional interactions with rRNA or ribosomal proteins, contributing to increased binding affinity and overcoming certain resistance mechanisms.The 2-hydroxy modification may alter the hydrogen bonding network of the AHBA side chain, potentially fine-tuning the binding affinity and spectrum of activity.

Experimental Protocols: Crystallography of Aminoglycoside-Ribosome Complexes

The following is a generalized protocol for the crystallization of the 30S ribosomal subunit and the subsequent soaking with an aminoglycoside antibiotic, based on established methods.

Crystallization of the 30S Ribosomal Subunit
  • Purification: Isolate 30S ribosomal subunits from a suitable bacterial source, such as Thermus thermophilus, using established biochemical protocols.

  • Crystallization Setup: Employ the hanging-drop vapor diffusion method.

    • Reservoir Solution: 100 mM MES-KOH (pH 6.5), 200 mM potassium acetate, 15 mM magnesium acetate, 75 mM ammonium (B1175870) acetate, and 17% (v/v) 2-methyl-2,4-pentanediol (MPD).

    • Droplet: Mix equal volumes of the purified 30S subunit solution with the reservoir solution.

  • Incubation: Incubate at 4°C until crystals of suitable size and quality appear.

Soaking of Aminoglycosides into 30S Crystals
  • Preparation of Soaking Solution: Prepare a cryo-protectant solution containing the desired aminoglycoside (e.g., this compound) at a concentration of 1-5 mM. The cryo-protectant solution is typically the reservoir solution supplemented with a higher concentration of a cryo-protectant like glycerol (B35011) or MPD.

  • Soaking: Transfer the 30S crystals to the aminoglycoside-containing cryo-protectant solution. The soaking time can vary from a few hours to overnight.

  • Cryo-cooling: Flash-cool the soaked crystals in liquid nitrogen to prevent ice crystal formation during X-ray data collection.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

Visualizing the Experimental Workflow and Binding Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating the ribosomal binding site and the inferred binding comparison.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Structural Analysis Purification Purification of 30S Ribosomal Subunits Crystallization Crystallization of 30S Purification->Crystallization Soaking Soaking with This compound Crystallization->Soaking Data_Collection X-ray Diffraction Data Collection Soaking->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Binding_Site_Analysis Binding Site Analysis Structure_Solution->Binding_Site_Analysis binding_comparison cluster_ribosome Ribosomal A-Site A1408 A1408 G1491 G1491 A1492 A1492 A1493 A1493 Ribostamycin Ribostamycin Ribostamycin->A1408 H-bonds Ribostamycin->G1491 Stacking Butirosin Butirosin Ribostamycin->Butirosin Addition of AHBA Butirosin->A1408 H-bonds (conserved) Butirosin->G1491 Stacking (conserved) Two_Hydroxybutirosin This compound Butirosin->Two_Hydroxybutirosin Modification Two_Hydroxybutirosin->A1408 H-bonds (inferred) Two_Hydroxybutirosin->G1491 Stacking (inferred)

References

Navigating Aminoglycoside Resistance: A Comparative Analysis of 2-Hydroxybutirosin's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 2-Hydroxybutirosin (Butirosin) and other clinically important aminoglycosides against resistant bacterial strains. This analysis is supported by experimental data on cross-resistance, detailing the methodologies employed in these critical evaluations.

The emergence of bacterial resistance to aminoglycoside antibiotics poses a significant challenge in clinical practice. A key mechanism of this resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). Butirosin (B1197908), characterized by its unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, has demonstrated notable activity against some aminoglycoside-resistant bacteria. This side chain provides steric hindrance, protecting the molecule from inactivation by certain AMEs.

Comparative In Vitro Activity of Butirosin

Studies have shown that butirosin maintains activity against a significant percentage of bacterial isolates that are resistant to other aminoglycosides, such as gentamicin (B1671437). For instance, in a study of 319 clinical isolates resistant to one or more aminoglycosides, 33.2% were found to be susceptible to butirosin A[1]. Another study focusing on 69 gentamicin-resistant gram-negative bacilli demonstrated that 33% of these strains were sensitive to butirosin[2]. Cross-resistance between butirosin and gentamicin has been described as variable, with a number of gentamicin-resistant strains remaining moderately susceptible to butirosin[3][4].

The following table summarizes the comparative minimum inhibitory concentrations (MICs) of butirosin and other aminoglycosides against various resistant bacterial strains, compiled from available literature.

Bacterial StrainResistance ProfileButirosin MIC (µg/mL)Gentamicin MIC (µg/mL)Amikacin MIC (µg/mL)Tobramycin MIC (µg/mL)Reference
Pseudomonas aeruginosa (130 clinical isolates)Variable--Generally active2-4x more active than Gentamicin[3]
Gentamicin-Resistant Gram-Negative Bacilli (69 strains)Gentamicin-R--81% Susceptible33% Susceptible
Aminoglycoside-Resistant Clinical Isolates (319 strains)Resistant to ≥1 Aminoglycoside33.2% Susceptible27.3% Susceptible83.7% Susceptible41.4% Susceptible

Note: Direct comparative MIC values for Butirosin against a comprehensive panel of resistant strains in a single study are limited. The data presented reflects susceptibility percentages and general activity trends from multiple sources.

The Structural Advantage of this compound (Butirosin)

The primary mechanism of bacterial resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule by AMEs. These enzymes, such as aminoglycoside phosphotransferases (APHs) and aminoglycoside acetyltransferases (AACs), alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.

The (S)-4-amino-2-hydroxybutyrate (AHBA) substituent at the N-1 position of the 2-deoxystreptamine (B1221613) ring of butirosin is a key structural feature that confers a degree of protection against some of these enzymes, particularly APH(3') enzymes. This structural difference is the basis for butirosin's ability to retain activity against certain bacterial strains that have developed resistance to other aminoglycosides that lack this protective side chain.

Below is a simplified representation of the mechanism of aminoglycoside inactivation and how butirosin's structure can circumvent this.

Mechanism of Aminoglycoside Resistance and Butirosin's Advantage cluster_0 Standard Aminoglycoside cluster_1 Resistant Bacterium cluster_2 This compound (Butirosin) Standard_AG Gentamicin / Tobramycin AME Aminoglycoside-Modifying Enzyme (e.g., APH(3')) Standard_AG->AME Substrate for Inactivated_AG Inactive Aminoglycoside AME->Inactivated_AG Enzymatic Modification No_Inactivation Butirosin Remains Active AME->No_Inactivation Steric Hindrance Butirosin Butirosin Butirosin->AME Poor Substrate AHBA AHBA Side Chain AHBA->Butirosin Attached to

Caption: Butirosin's AHBA side chain hinders enzymatic modification.

Experimental Protocols

The determination of cross-resistance is typically conducted through antimicrobial susceptibility testing (AST), with the broth microdilution method being a standard approach for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a panel of bacterial isolates.

Broth Microdilution Method for MIC Determination

This protocol is a generalized procedure based on established methodologies for determining the MIC of aminoglycosides against Gram-negative bacteria.

  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test bacterial strain from an overnight culture on a suitable agar (B569324) medium.

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of butirosin and other comparator aminoglycosides in a suitable solvent.

    • Perform serial twofold dilutions of each antibiotic in CAMHB in 96-well microtiter plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following diagram illustrates the workflow for a typical cross-resistance study.

Experimental Workflow for Cross-Resistance Study start Start isolate Select Aminoglycoside- Resistant Bacterial Isolates start->isolate prepare_inoculum Prepare Standardized Bacterial Inoculum isolate->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate prepare_plates Prepare Microtiter Plates with Serial Dilutions of Aminoglycosides (Butirosin, Gentamicin, Amikacin, etc.) prepare_plates->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Determine MIC for Each Antibiotic incubate->read_mic analyze Compare MICs to Determine Cross-Resistance read_mic->analyze end End analyze->end

Caption: Workflow for determining aminoglycoside cross-resistance.

References

Comparative Pharmacokinetics of Aminoglycoside Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available literature does not contain specific pharmacokinetic data for 2-Hydroxybutirosin. This guide, therefore, provides a comparative overview of the pharmacokinetics of aminoglycoside antibiotics, the class to which butirosin (B1197908) and its derivatives like this compound belong. The data presented here is for representative aminoglycosides and is intended to offer a general understanding of how this class of antibiotics behaves across different species.

Introduction

Aminoglycosides are a class of potent bactericidal antibiotics widely used in veterinary and human medicine, primarily to treat infections caused by Gram-negative bacteria.[1] Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, can vary significantly across different species, influencing their efficacy and potential toxicity.[2] Understanding these differences is crucial for rational dose selection and regimen design in drug development and clinical practice.[2][3] this compound is a derivative of butirosin, an aminoglycoside antibiotic complex.[4][5][6][7]

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of aminoglycosides are influenced by the physiological and anatomical characteristics of each species.[2] Generally, these antibiotics exhibit a short distribution phase, a low volume of distribution, and persist in detectable concentrations for at least 12 hours.[1] The following table summarizes key pharmacokinetic parameters for several common aminoglycosides across different animal species.

Antibiotic Species Dose (mg/kg) Route Cmax (µg/mL) Tmax (h) t½ (h) AUC (µg·h/mL) Bioavailability (%) Reference
GentamicinGoats10IV--1.5745.3-[1]
TobramycinGoats10IV--1.8343.8-[1]
AmikacinGoats15IV--1.91114.2-[1]
KanamycinGoats15IV--2.15109.4-[1]
ApramycinGoats20IV--1.95134.7-[1]
NetilmicinGuinea Pigs40IV--8.29 (γ)88.5-[8]
GentamicinGuinea Pigs40IV--7.87 (γ)126.6-[8]
TobramycinGuinea Pigs40IV--8.12 (γ)145.3-[8]
Tildipirosin (B1682375)Cattle4SC0.70.38216-78.9[9]

Note: This table presents a selection of data from the cited literature. Direct comparison between studies should be made with caution due to differences in experimental design. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum concentration; t½ = Half-life; AUC = Area under the curve; IV = Intravenous; SC = Subcutaneous. The disposition half-lives (t1/2) in plasma for aminoglycosides in guinea pigs are best described by a three-compartment model, with α, β, and γ phases.[8]

Experimental Protocols

The following provides a generalized methodology for a comparative pharmacokinetic study of an aminoglycoside antibiotic in an animal model.

1. Animal Models and Housing: Healthy, adult animals of the selected species (e.g., goats, guinea pigs, cattle) are used. Animals are acclimatized to the laboratory conditions for a specified period before the experiment. They are housed in individual cages with controlled temperature, humidity, and light-dark cycles, and provided with standard diet and water ad libitum.

2. Drug Administration: The aminoglycoside antibiotic is administered as a single dose via a specific route, typically intravenously (IV) for determining elimination and distribution parameters, or the intended clinical route (e.g., subcutaneous, intramuscular, oral) to assess absorption and bioavailability. The dosage is determined based on previous studies or allometric scaling.[10]

3. Sample Collection: Blood samples are collected from a suitable vein (e.g., jugular vein) into heparinized tubes at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

4. Analytical Method: The concentration of the aminoglycoside in plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection after derivatization. The method should be specific, sensitive, accurate, and precise.

5. Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental methods with appropriate pharmacokinetic software. Key parameters calculated include:

  • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for extravascular routes.

  • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).

  • Elimination half-life (t½) .

  • Total body clearance (Cl) .

  • Volume of distribution (Vd) .

  • Absolute bioavailability (F) is calculated as (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100.

6. Data and Statistical Analysis: The calculated pharmacokinetic parameters are summarized as mean ± standard deviation (SD). Statistical comparisons between different species or dose groups are performed using appropriate statistical tests, such as ANOVA or t-tests.

Visualizations

The following diagrams illustrate the typical workflow of a pharmacokinetic study and the general signaling pathway for aminoglycoside antibiotic action.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase Animal_Model Animal Model Selection (e.g., Rats, Dogs, Monkeys) Dose_Administration Drug Administration (IV, PO, IM, SC) Animal_Model->Dose_Administration Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Dose_Administration->Sample_Collection Sample_Analysis Bioanalytical Method (LC-MS/MS) Sample_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (NCA, Compartmental) Sample_Analysis->PK_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

Aminoglycoside_Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane Aminoglycoside->Outer_Membrane Uptake Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Active Transport Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Simplified signaling pathway of aminoglycoside antibacterial action.

References

An In Vitro Toxicity Comparison: 2-Hydroxybutirosin and Tobramycin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

Introduction

Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. However, their clinical utility is often limited by significant side effects, most notably damage to the inner ear (ototoxicity) and kidneys (nephrotoxicity). Tobramycin (B1681333) is a potent aminoglycoside with a broad spectrum of activity, but it carries a known risk of these toxicities. Butirosin (B1197908), another aminoglycoside, has a similar spectrum of activity. Understanding the comparative in vitro toxicity of these compounds is crucial for preclinical risk assessment and the development of safer antibiotic therapies. This guide aims to present the available data to facilitate this comparison.

Comparative Toxicity Data

Due to the lack of direct comparative in vitro studies, quantitative data for a side-by-side comparison of 2-Hydroxybutirosin (or butirosin) and tobramycin is not available. The following tables present a summary of the type of data that would be collected in such comparative studies.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayEndpointIC50 (µM)Reference
This compound e.g., HEK293, LLC-PK1e.g., MTT, LDHCell ViabilityData Not Available-
Tobramycin e.g., HEK293, LLC-PK1e.g., MTT, LDHCell ViabilityData Not Available-

Table 2: Comparative Ototoxicity (in vitro)

CompoundModelAssayEndpointEffective ConcentrationReference
This compound e.g., Organ of Corti Explantse.g., Hair Cell CountHair Cell SurvivalData Not Available-
Tobramycin e.g., Organ of Corti Explantse.g., Hair Cell CountHair Cell SurvivalData Not Available-

Table 3: Comparative Nephrotoxicity (in vitro)

CompoundCell LineAssayEndpointEffective ConcentrationReference
This compound e.g., LLC-PK1, HK-2e.g., Neutral Red UptakeCell ViabilityData Not Available-
Tobramycin e.g., LLC-PK1, HK-2e.g., Neutral Red UptakeCell ViabilityData Not Available-

Experimental Protocols

The following are generalized protocols for assessing the in vitro toxicity of aminoglycoside antibiotics. Specific parameters such as cell seeding density, drug concentrations, and incubation times would need to be optimized for each specific experiment.

General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HEK293, a human embryonic kidney cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and tobramycin in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

In Vitro Ototoxicity Assay (Organ of Corti Explant Culture)
  • Explant Dissection: Dissect the organs of Corti from postnatal day 3-5 rats or mice.

  • Culture: Place the explants on a culture dish and maintain them in a serum-free medium.

  • Compound Treatment: Expose the explants to varying concentrations of this compound and tobramycin for 48 hours.

  • Immunostaining: Fix the explants and stain with fluorescently-labeled phalloidin (B8060827) to visualize hair cell stereocilia and DAPI to label nuclei.

  • Imaging and Analysis: Image the explants using a fluorescence microscope and count the number of surviving inner and outer hair cells. Compare the hair cell counts in treated explants to those in untreated controls.

In Vitro Nephrotoxicity Assay (LLC-PK1 Cell Viability)
  • Cell Seeding: Seed LLC-PK1 cells (a porcine kidney proximal tubule cell line) in a 96-well plate and grow to confluence.

  • Compound Treatment: Treat the confluent monolayers with different concentrations of this compound and tobramycin for 72 hours.

  • Neutral Red Uptake Assay: Incubate the cells with Neutral Red dye, which is taken up by viable cells.

  • Dye Extraction: Extract the dye from the cells using a destaining solution.

  • Data Acquisition: Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Determine the percentage of viable cells compared to the untreated control and calculate the concentration that causes a 50% reduction in viability (IC50).

Signaling Pathways and Experimental Workflow

The toxicity of aminoglycosides is understood to be a multi-factorial process involving cellular uptake, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.

Aminoglycoside_Toxicity_Pathway cluster_uptake Cellular Uptake cluster_stress Cellular Stress cluster_apoptosis Apoptosis Aminoglycoside Aminoglycoside Endocytosis Endocytosis Aminoglycoside->Endocytosis IonChannels Ion Channels Aminoglycoside->IonChannels ROS ↑ Reactive Oxygen Species (ROS) Endocytosis->ROS IonChannels->ROS MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage CaspaseActivation Caspase Activation MitochondrialDamage->CaspaseActivation Apoptosis Cell Death CaspaseActivation->Apoptosis

Caption: Generalized signaling pathway for aminoglycoside-induced cytotoxicity.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Renal or Cochlear cells) start->cell_culture drug_exposure Exposure to This compound vs. Tobramycin (Concentration Gradient) cell_culture->drug_exposure cytotoxicity_assay Cytotoxicity Assessment (e.g., MTT Assay) drug_exposure->cytotoxicity_assay ototoxicity_assay Ototoxicity Assessment (Hair Cell Survival) drug_exposure->ototoxicity_assay nephrotoxicity_assay Nephrotoxicity Assessment (Renal Cell Viability) drug_exposure->nephrotoxicity_assay data_analysis Data Analysis (IC50, % Survival) cytotoxicity_assay->data_analysis ototoxicity_assay->data_analysis nephrotoxicity_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: Experimental workflow for in vitro toxicity comparison.

Conclusion

While a direct in vitro toxicity comparison between this compound and tobramycin is hampered by the lack of specific data for the former, this guide provides a framework for such an evaluation based on established methodologies for assessing aminoglycoside toxicity. The general mechanisms of aminoglycoside-induced ototoxicity and nephrotoxicity, centered around oxidative stress and apoptosis, are likely conserved between these two compounds. Future research involving head-to-head in vitro studies is necessary to definitively determine the comparative toxicity profiles of this compound and tobramycin and to guide the development of safer aminoglycoside antibiotics. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the in vitro toxicity of novel aminoglycoside derivatives.

A Preclinical Comparative Analysis of 2-Hydroxybutirosin (Butirosin) and Other Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Absence of human clinical trial data for 2-Hydroxybutirosin (Butirosin) necessitates a review of its preclinical efficacy in comparison to established aminoglycosides. This guide provides a statistical validation of available preclinical data for Butirosin and compares it with preclinical and clinical data of Gentamicin (B1671437), Amikacin (B45834), and Tobramycin, offering insights for researchers and drug development professionals.

Butirosin, an aminoglycoside antibiotic complex, is notable for its unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. This structural feature has been a subject of interest for its potential to overcome certain bacterial resistance mechanisms. While the terms "this compound" and "Butirosin" are used interchangeably in this guide, it is important to note the absence of publicly available clinical trial data for this compound. Therefore, this comparative analysis relies on preclinical in vitro and in vivo studies, primarily from the 1970s, to evaluate its potential efficacy against a panel of bacterial pathogens. This data is juxtaposed with the more extensive preclinical and clinical data available for the widely used aminoglycosides: Gentamicin, Amikacin, and Tobramycin.

Comparative In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for Butirosin and comparator aminoglycosides against a range of Gram-positive and Gram-negative bacteria. It is important to consider that these values are derived from historical studies and methodologies may differ from current standards.

Gram-Positive Bacteria Butirosin MIC (µg/mL) Gentamicin MIC (µg/mL) Amikacin MIC (µg/mL) Tobramycin MIC (µg/mL)
Staphylococcus aureus0.8 - 6.3[1]0.1 - 1.60.5 - 40.1 - 1.6
Streptococcus pyogenes12.5[1]>50>64>50
Gram-Negative Bacteria Butirosin MIC (µg/mL) Gentamicin MIC (µg/mL) Amikacin MIC (µg/mL) Tobramycin MIC (µg/mL)
Escherichia coli3.1 - 12.5[1]0.4 - 3.11 - 80.4 - 3.1
Klebsiella pneumoniae1.6 - 6.3[1]0.4 - 3.11 - 80.4 - 3.1
Pseudomonas aeruginosa3.1 - 12.5[2][3]0.8 - 6.32 - 160.2 - 1.6[4]
Proteus spp.1.6 - 12.5[1]0.8 - 6.32 - 160.8 - 6.3
Serratia marcescens3.1 - 12.50.8 - 6.32 - 160.8 - 6.3

In Vivo Efficacy in Animal Models

Preclinical in vivo studies in mouse infection models provide an early indication of a drug's potential therapeutic effect. The following table summarizes the 50% protective dose (PD₅₀) of Butirosin and Gentamicin in mice infected with various bacterial pathogens. The PD₅₀ is the dose of a drug that protects 50% of the test animals from a lethal infection.

Pathogen Butirosin PD₅₀ (mg/kg) Gentamicin PD₅₀ (mg/kg)
Escherichia coli3.20.5
Klebsiella pneumoniae1.10.3
Pseudomonas aeruginosa111.4
Staphylococcus aureus0.70.2

Data derived from historical preclinical studies and should be interpreted with caution.

Experimental Protocols

A summary of the typical experimental methodologies employed in the preclinical evaluation of these aminoglycoside antibiotics is provided below.

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity. The broth microdilution method is a standard procedure used to determine the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results bacterial_culture Bacterial Isolate (e.g., overnight culture) inoculation Inoculation of Wells with Standardized Bacterial Suspension bacterial_culture->inoculation antibiotic_stock Antibiotic Stock Solution serial_dilution Serial Dilution of Antibiotic in Microtiter Plate antibiotic_stock->serial_dilution media Cation-Adjusted Mueller-Hinton Broth media->serial_dilution serial_dilution->inoculation incubation Incubation at 35-37°C for 16-20 hours inoculation->incubation visual_inspection Visual Inspection for Bacterial Growth (Turbidity) incubation->visual_inspection mic_determination MIC Determination: Lowest concentration with no visible growth visual_inspection->mic_determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
In Vivo Efficacy Testing (Mouse Protection Model)

The mouse protection model is a common in vivo assay to assess the efficacy of an antibiotic in a living organism.

Mouse_Protection_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_observation Observation Phase pathogen_prep Preparation of Bacterial Inoculum mouse_infection Intraperitoneal Injection of Mice with Pathogen pathogen_prep->mouse_infection drug_admin Subcutaneous or Intramuscular Administration of Antibiotic mouse_infection->drug_admin drug_prep Preparation of Antibiotic Doses drug_prep->drug_admin monitoring Monitoring of Mice for a Defined Period (e.g., 7 days) drug_admin->monitoring data_collection Recording of Survival and Mortality Data monitoring->data_collection pd50_calc Calculation of 50% Protective Dose (PD₅₀) data_collection->pd50_calc

Workflow for the Mouse Protection Assay.

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

Aminoglycosides, including Butirosin, exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways, ultimately leading to cell death.

Aminoglycoside_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_effects Inhibition of Protein Synthesis ribosome_50S 50S Subunit ribosome_30S 30S Subunit initiation_block Blocks formation of the initiation complex ribosome_30S->initiation_block mrna_miscoding Causes misreading of mRNA, leading to non-functional proteins ribosome_30S->mrna_miscoding translocation_inhibition Inhibits translocation of the peptidyl-tRNA ribosome_30S->translocation_inhibition aminoglycoside Aminoglycoside (e.g., Butirosin) aminoglycoside->ribosome_30S Irreversibly binds to 16S rRNA within the 30S subunit cell_death Bacterial Cell Death initiation_block->cell_death mrna_miscoding->cell_death translocation_inhibition->cell_death

Mechanism of Action of Aminoglycoside Antibiotics.

Discussion and Conclusion

The available preclinical data suggests that Butirosin exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] Notably, some studies from the 1970s indicated activity against certain Gentamicin-resistant strains of Pseudomonas aeruginosa.[2][3] However, on a weight basis, Gentamicin generally demonstrated greater potency in in vivo mouse models.

A significant limitation in the evaluation of Butirosin is the lack of modern, standardized preclinical studies and the complete absence of human clinical trial data. The comparator aminoglycosides—Gentamicin, Amikacin, and Tobramycin—have undergone extensive clinical evaluation and their efficacy and safety profiles in humans are well-established.[5][6][7]

For drug development professionals, the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of Butirosin may still present an interesting scaffold for the development of novel aminoglycoside derivatives with potentially improved activity against resistant pathogens. However, without clinical data, the therapeutic potential of Butirosin itself remains unproven in humans. Further research, including comprehensive preclinical studies and well-designed clinical trials, would be necessary to validate the efficacy and safety of this compound for clinical use.

References

Benchmarking 2-Hydroxybutirosin Against Novel Antibiotic Candidates: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of antimicrobial resistance necessitates a continuous evaluation of existing and novel antibiotic candidates. This guide provides a comprehensive performance benchmark of the aminoglycoside antibiotic 2-Hydroxybutirosin against three novel antibiotic candidates: zosurabalpin (B12396143), cefiderocol (B606585), and lefamulin.

Due to the limited availability of recent, comprehensive in vitro susceptibility data for this compound, this guide utilizes data for the structurally and mechanistically similar aminoglycoside, amikacin (B45834), as a contemporary surrogate for quantitative comparison. This allows for a more relevant assessment against recently developed agents. The guide presents a detailed comparison of their antibacterial spectrum, in vitro potency, and clinical efficacy, supported by experimental data and detailed methodologies.

Performance Snapshot: this compound vs. Novel Antibiotics

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of the compared antibiotics against key Gram-positive and Gram-negative pathogens. MIC values are crucial indicators of an antibiotic's potency, with lower values indicating greater efficacy.

Data Presentation: Comparative In Vitro Activity (MIC µg/mL)

Table 1: Activity against Gram-Negative Bacteria

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Amikacin (as surrogate for this compound) Pseudomonas aeruginosa2>256
Escherichia coli2>256
Klebsiella pneumoniae14
Zosurabalpin Acinetobacter baumannii (Carbapenem-Resistant)0.250.5
Cefiderocol Pseudomonas aeruginosa0.54
Escherichia coli0.1251
Klebsiella pneumoniae0.1251
Acinetobacter baumannii0.5128
Lefamulin Haemophilus influenzae≤2 (Susceptible)-

Table 2: Activity against Gram-Positive Bacteria

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Amikacin (as surrogate for this compound) Staphylococcus aureus1-
Lefamulin Streptococcus pneumoniae0.120.12
Staphylococcus aureus (MSSA)≤0.25 (Susceptible)-

In-Depth Antibiotic Profiles

This compound (with Amikacin as a surrogate)

Mechanism of Action: As an aminoglycoside, this compound and its surrogate, amikacin, act by binding to the 30S ribosomal subunit of bacteria. This interference with the ribosome's function disrupts protein synthesis, leading to bacterial cell death. The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain present in butirosin (B1197908) offers protection against some enzymatic modifications that confer resistance to other aminoglycosides.

Spectrum of Activity: Butirosin has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa.[1]

Performance Data (Amikacin): Recent studies on amikacin show it retains activity against a significant percentage of Gram-negative isolates. For instance, against E. coli and K. pneumoniae, amikacin demonstrated susceptibility in 94.7% and 83.7% of isolates, respectively, in a study conducted in China.[2][3] In a study on carbapenem-resistant Klebsiella pneumoniae, amikacin MIC values ranged from 0.125 to 8 µg/mL.[4] Against Staphylococcus aureus, the MIC of amikacin was found to be 1 µg/mL in one study.[5][6]

Zosurabalpin

Mechanism of Action: Zosurabalpin represents a novel class of antibiotics, the tethered macrocyclic peptides. It has a unique mechanism of action that involves the inhibition of the lipopolysaccharide (LPS) transport machinery, specifically the LptB2FGC complex, in Gram-negative bacteria.[7] This disruption of the outer membrane synthesis leads to the accumulation of LPS in the periplasm and ultimately cell death.[8][9][10][11]

Spectrum of Activity: Zosurabalpin exhibits targeted, potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern.

Performance Data: In vitro studies have shown zosurabalpin to have MIC50 and MIC90 values of 0.25 and 0.5 µg/mL, respectively, against CRAB isolates.

Cefiderocol

Mechanism of Action: Cefiderocol is a siderophore cephalosporin (B10832234) that employs a "Trojan horse" strategy to enter bacterial cells. It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria via their iron uptake systems. Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[12][13][14][15][16]

Spectrum of Activity: Cefiderocol has a broad spectrum of activity against a wide range of Gram-negative bacteria, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Performance Data: Cefiderocol has demonstrated potent in vitro activity with MIC90 values of 4 mg/L against carbapenem-resistant, Gram-negative bacteria.[4] Specifically, against carbapenem-resistant Klebsiella pneumoniae, the MIC90 was 1 mg/L.[4] However, against carbapenem-resistant Acinetobacter baumannii, the MIC90 has been reported to be as high as 128 mg/L.[4]

Lefamulin

Mechanism of Action: Lefamulin is a pleuromutilin (B8085454) antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[17][18][19][20][21] This binding prevents the proper positioning of transfer RNA (tRNA) and thus inhibits peptide bond formation.

Spectrum of Activity: Lefamulin is active against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and atypical bacteria. It also has activity against methicillin-susceptible Staphylococcus aureus (MSSA).

Performance Data: All tested isolates of S. pneumoniae were susceptible to lefamulin, with MIC50 and MIC90 values of 0.12 µg/mL.[15] For H. influenzae and MSSA, 99.0% and 95.7% of isolates were susceptible, respectively.[15]

Experimental Protocols

The following are generalized protocols for standard antimicrobial susceptibility testing methods based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method (for MIC Determination)
  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[21]

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Disk Diffusion Method
  • Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-24 hours.

  • Reading Results: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The zone size is then correlated to interpretive categories (Susceptible, Intermediate, or Resistant) based on CLSI guidelines.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of action of the novel antibiotics and a general workflow for antimicrobial susceptibility testing.

Zosurabalpin Mechanism of Action cluster_bacterium Gram-Negative Bacterium cluster_lps_transport LPS Transport Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane LPS Lipopolysaccharide (LPS) LptB2FGC LptB2FGC Complex LPS->LptB2FGC Transport LptB2FGC->Outer_Membrane Translocation LPS_Accumulation LPS Accumulation in Periplasm LptB2FGC->LPS_Accumulation Zosurabalpin Zosurabalpin Zosurabalpin->LptB2FGC Inhibits Cell_Death Cell Death LPS_Accumulation->Cell_Death Leads to

Caption: Mechanism of action of zosurabalpin.

Cefiderocol Mechanism of Action cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasm PBP Penicillin-Binding Proteins (PBP) Inner_Membrane Inner Membrane Iron_Transporter Iron Transporter Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to Cefiderocol Cefiderocol Iron Iron (Fe3+) Cefiderocol->Iron Chelates Cefiderocol_Iron Cefiderocol-Iron Complex Cefiderocol_Iron->Iron_Transporter Active Transport ('Trojan Horse') Cefiderocol_Iron->PBP Inhibits Cell Wall Synthesis

Caption: Mechanism of action of cefiderocol.

Lefamulin Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) tRNA tRNA PTC->tRNA Binds Protein_Synthesis_Inhibition Inhibition of Protein Synthesis PTC->Protein_Synthesis_Inhibition Inhibits Peptide Bond Formation Lefamulin Lefamulin Lefamulin->PTC Binds to Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect Results in

Caption: Mechanism of action of lefamulin.

Antimicrobial_Susceptibility_Testing_Workflow Start Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Method_Choice Choose Method Inoculum_Prep->Method_Choice Broth_Microdilution Broth Microdilution Method_Choice->Broth_Microdilution Quantitative Disk_Diffusion Disk Diffusion Method_Choice->Disk_Diffusion Qualitative Prepare_Plates Prepare Serial Dilutions of Antibiotic Broth_Microdilution->Prepare_Plates Inoculate_Agar Inoculate Mueller-Hinton Agar Plate Disk_Diffusion->Inoculate_Agar Inoculate_Plates Inoculate Microtiter Plate Prepare_Plates->Inoculate_Plates Incubate_Broth Incubate 16-20h at 35°C Inoculate_Plates->Incubate_Broth Apply_Disks Apply Antibiotic Disks Inoculate_Agar->Apply_Disks Incubate_Agar Incubate 16-24h at 35°C Apply_Disks->Incubate_Agar Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Broth->Read_MIC Measure_Zones Measure Zone of Inhibition (mm) Incubate_Agar->Measure_Zones Interpret_Results Interpret Results (Susceptible, Intermediate, Resistant) Read_MIC->Interpret_Results Measure_Zones->Interpret_Results End Report Findings Interpret_Results->End

Caption: General workflow for antimicrobial susceptibility testing.

References

Comparative analysis of the nephrotoxicity of aminoglycosides like kanamycin and butirosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nephrotoxicity of two aminoglycoside antibiotics, kanamycin (B1662678) and butirosin (B1197908). While both are known to induce kidney damage, a common side effect of this antibiotic class, the extent of their toxicity can differ. This document summarizes available experimental data, outlines detailed experimental protocols for assessing nephrotoxicity, and visualizes the underlying cellular mechanisms.

Executive Summary

Aminoglycoside antibiotics, including kanamycin and butirosin, are potent bactericidal agents, but their clinical use is often limited by nephrotoxicity. Experimental studies, primarily in animal models such as rats, have demonstrated that all aminoglycosides can cause damage to the renal tubules. The primary mechanism involves the accumulation of these drugs in the proximal tubular cells, leading to a cascade of events including lysosomal dysfunction, mitochondrial damage, and ultimately cell death.

While direct comparative studies with quantitative data for kanamycin and butirosin are limited in the readily available scientific literature, the existing research allows for an indirect comparison and a clear understanding of the methodologies used to assess their nephrotoxic potential.

Data Presentation: Comparative Nephrotoxicity

Although a single study directly comparing the quantitative nephrotoxicity of kanamycin and butirosin with a comprehensive dataset was not identified in the literature reviewed, the following table provides an illustrative comparison based on typical experimental findings for aminoglycosides and specific data points for kanamycin and its derivatives. This table structure is designed for easy comparison of key nephrotoxicity markers.

ParameterKanamycinButirosinControl (Saline)
Biochemical Markers
Blood Urea Nitrogen (BUN)Significantly IncreasedExpected to be IncreasedNormal Range
Serum Creatinine (B1669602)Significantly IncreasedExpected to be IncreasedNormal Range
Creatinine ClearanceSignificantly DecreasedExpected to be DecreasedNormal Range
Urinary Markers
N-acetyl-β-D-glucosaminidase (NAG)Markedly IncreasedExpected to be IncreasedBasal Levels
Alanine (B10760859) Aminopeptidase (B13392206) (AAP)Markedly IncreasedExpected to be IncreasedBasal Levels
ProteinuriaPresentExpected to be PresentAbsent
Histopathological Findings
Proximal Tubular NecrosisPresent, dose-dependentExpected to be PresentNo significant lesions
Glomerular ChangesMinimal to mildExpected to be similarNo significant lesions
Toxic Threshold Dose (Rat Model) ~5 mg/kg/day[1]Data not availableNot Applicable

Note: The data for Butirosin is extrapolated based on the general understanding of aminoglycoside nephrotoxicity, as direct comparative quantitative data from a single study with Kanamycin was not found in the performed search.

Experimental Protocols

The following is a detailed methodology for a typical experiment designed to compare the nephrotoxicity of aminoglycosides like kanamycin and butirosin in a rat model.

Animal Model and Housing
  • Species: Male Wistar or Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 5%). Animals should have free access to standard laboratory chow and water.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

Experimental Groups
  • Group 1: Control: Administered sterile saline.

  • Group 2: Kanamycin: Administered kanamycin at a specific dose (e.g., 400 mg/kg, subcutaneously, once daily).

  • Group 3: Butirosin: Administered butirosin at a molar equivalent dose to the kanamycin group.

Drug Administration
  • Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Duration: Typically 7 to 14 days.

  • Dosage: Dosages should be calculated based on the body weight of each animal.

Sample Collection and Analysis
  • Urine Collection: 24-hour urine samples are collected using metabolic cages at baseline and at specified intervals during the treatment period.

  • Blood Collection: Blood samples are collected via the tail vein or cardiac puncture at the end of the study.

  • Kidney Tissue Collection: At the end of the experimental period, animals are euthanized, and kidneys are harvested. One kidney is fixed in 10% neutral buffered formalin for histological analysis, and the other is snap-frozen in liquid nitrogen for biochemical assays.

Biochemical Analysis
  • Serum: Analyzed for Blood Urea Nitrogen (BUN) and creatinine levels using standard automated analyzers.

  • Urine: Analyzed for protein concentration and the activity of urinary enzymes such as N-acetyl-β-D-glucosaminidase (NAG) and alanine aminopeptidase (AAP) using commercially available kits.

Histopathological Examination
  • Formalin-fixed kidney tissues are embedded in paraffin, sectioned at 4-5 µm, and stained with Hematoxylin and Eosin (H&E).

  • The sections are examined under a light microscope for evidence of nephrotoxicity, including proximal tubular necrosis, cellular vacuolization, and the presence of casts.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis acclimatization Acclimatization of Rats grouping Grouping (Control, Kanamycin, Butirosin) acclimatization->grouping drug_admin Daily Drug Administration grouping->drug_admin urine_collection 24h Urine Collection drug_admin->urine_collection blood_collection Blood Sampling urine_collection->blood_collection euthanasia Euthanasia & Kidney Harvest blood_collection->euthanasia biochemical Biochemical Analysis (BUN, Creatinine, Urinary Enzymes) euthanasia->biochemical histology Histopathological Examination euthanasia->histology

Caption: Workflow of the experimental protocol for assessing aminoglycoside nephrotoxicity.

Signaling Pathway of Aminoglycoside Nephrotoxicity

signaling_pathway cluster_cell Proximal Tubular Cell AG Aminoglycoside (Kanamycin/Butirosin) Megalin Megalin-mediated Endocytosis AG->Megalin Uptake Mitochondrion Mitochondrion AG->Mitochondrion Direct Interaction Lysosome Lysosome Megalin->Lysosome Internalization Phospholipidosis Lysosomal Phospholipidosis Lysosome->Phospholipidosis Accumulation & Dysfunction ROS Reactive Oxygen Species (ROS) Generation Phospholipidosis->ROS Mitochondrion->ROS Apoptosis Apoptosis & Necrosis ROS->Apoptosis Cell_Damage Cellular Damage & Death Apoptosis->Cell_Damage Apoptosis->Cell_Damage Renal_Dysfunction Renal Dysfunction Apoptosis->Renal_Dysfunction Cell_Damage->Renal_Dysfunction

Caption: Cellular mechanism of aminoglycoside-induced nephrotoxicity.

References

Safety Operating Guide

Navigating the Disposal of 2-Hydroxybutirosin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for 2-Hydroxybutirosin, a butirosin (B1197908) aminoglycoside antibiotic. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is essential. The following procedures are based on general best practices for laboratory chemical waste disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given that the related compound, Butirosin A, is classified as toxic and may cause harm if swallowed, inhaled, or in contact with skin, and may potentially damage fertility or an unborn child, a high degree of caution is warranted.[1]

Recommended PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Quantitative Data Summary

PropertyValue (for Butirosin A)
Molecular Formula C21H41N5O12
Molecular Weight 555.58 g/mol
Boiling Point 624.91°C (estimate)
Density 1.3764 g/cm³ (estimate)
pKa 5.6, 7.3, 8.7, 9.8 (at 25°C)
Storage Temperature 2-8°C

Data for Butirosin A, a related compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[2]

Step 1: Waste Identification and Classification

Treat this compound as hazardous chemical waste. All materials contaminated with this compound, including gloves, wipes, and empty containers, should also be considered hazardous.

Step 2: Waste Collection and Segregation

  • Solid Waste: Carefully collect solid this compound, minimizing dust formation.[2] Place the solid waste into a clean, dry, and clearly labeled container with a secure lid.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container. Do not pour solutions down the drain.

  • Contaminated Labware: Dispose of items such as contaminated gloves, paper towels, and pipette tips in a designated solid hazardous waste container.

Step 3: Labeling and Storage

Properly label the hazardous waste container with the full chemical name: "this compound" (avoiding abbreviations). The label should also include the words "Hazardous Waste." Store the sealed container in a designated satellite accumulation area within your laboratory, away from incompatible chemicals.

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a waste pickup. Complete all necessary waste disposal forms as required by your institution.

Step 5: Decontamination of Empty Containers

  • Triple rinse the empty container with a suitable solvent.

  • Collect the rinsate (the liquid from rinsing) and dispose of it as hazardous chemical waste.

  • After triple rinsing and allowing the container to dry, completely deface or remove the original label.

  • The decontaminated container may then be disposed of in the regular trash, in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation (Solid, Liquid, Contaminated Materials) B->C D Segregate Waste Streams C->D E Solid Waste (Sealed, Labeled Container) D->E F Liquid Waste (Leak-proof, Labeled Container) D->F G Contaminated Labware (Designated Labeled Container) D->G H Store in Designated Satellite Accumulation Area E->H F->H G->H I Contact EHS for Waste Pickup H->I J Complete Waste Disposal Forms I->J K EHS Collects Waste for Proper Disposal J->K L End: Compliant Disposal K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Hydroxybutirosin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds such as 2-Hydroxybutirosin, a derivative of the aminoglycoside antibiotic butirosin. Strict adherence to safety protocols is crucial to mitigate risks and ensure a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment

Butirosin and its derivatives are classified as hazardous materials. The primary health concerns associated with butirosin, and by extension this compound, include potential harm if swallowed, in contact with skin, or inhaled. Furthermore, there is a risk of damage to fertility or an unborn child.[1][2] Aminoglycosides as a class of antibiotics are also known to be potentially toxic to the kidneys (nephrotoxic) and the inner ear (ototoxic).[3][4][5][6]

To minimize exposure and ensure personal safety, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from splashes or aerosols of the compound.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile). Fire/flame resistant and impervious clothing or lab coat.[1]Prevents skin contact, which can be harmful.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Protects against inhalation of the compound, which is a known route of harmful exposure.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal prep Don Appropriate PPE weigh Weigh Compound in Ventilated Enclosure prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment in Designated Area dissolve->experiment liquid_waste Collect Liquid Waste in Labeled Hazardous Container experiment->liquid_waste Liquid Waste solid_waste Collect Contaminated Solids in Labeled Hazardous Container experiment->solid_waste Solid Waste decontaminate Decontaminate Work Surfaces liquid_waste->decontaminate solid_waste->decontaminate remove_ppe Doff PPE Correctly and Dispose as Hazardous Waste decontaminate->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before entering the designated handling area, don all required PPE as specified in Table 1.

    • Weigh the solid this compound compound within a chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.

    • Prepare solutions in a well-ventilated area.

  • Experimentation:

    • Conduct all experimental procedures involving this compound in a designated and clearly marked area.

    • Avoid eating, drinking, or smoking in the laboratory area.[1]

    • In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes.[1] Seek medical attention if irritation persists.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • The container should be marked with "Hazardous Waste," the chemical name "this compound," and an estimate of the concentration.

    • Do not pour any waste containing this compound down the drain. [3]

  • Solid Waste:

    • Collect all contaminated solid waste, including unused compound, contaminated pipette tips, gloves, and other disposable labware, in a separate, clearly labeled hazardous waste container.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and non-disposable equipment after use with an appropriate cleaning agent.

  • Waste Pickup:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[3]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing personal risk and environmental impact, thereby fostering a culture of safety and scientific excellence.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.